1-Bromododecane-d3
Description
Properties
IUPAC Name |
12-bromo-1,1,1-trideuteriododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLNBZIONSLZBU-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308798 | |
| Record name | Dodecane-1,1,1-d3, 12-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401308798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204259-68-7 | |
| Record name | Dodecane-1,1,1-d3, 12-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204259-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecane-1,1,1-d3, 12-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401308798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-Bromododecane-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1-Bromododecane-d3. Intended for use in research, scientific, and drug development settings, this document details the quantitative physical characteristics, outlines the experimental protocols for their determination, and illustrates the logical relationships between isotopic labeling and the resultant physical properties.
Core Physical Properties of this compound
The introduction of deuterium at the 12-position of 1-Bromododecane results in a molecule with distinct physical properties valuable for isotopic labeling studies and as an internal standard in mass spectrometry. The key physical data for 1-Bromododecane-12,12,12-d3 are summarized in the table below for easy reference and comparison.
| Property | Value | Units |
| Molecular Formula | CD₃(CH₂)₁₀CH₂Br | - |
| Molecular Weight | 252.25 | g/mol |
| Melting Point | -11 to -9 | °C |
| Boiling Point | 134-135 (at 6 mmHg) | °C |
| Density | 1.050 (at 25 °C) | g/mL |
| Isotopic Purity | 99 | atom % D |
Experimental Protocols
The following sections detail the standard methodologies for the determination of the key physical properties of this compound.
Determination of Melting Point
The melting point of this compound, which is a low-melting solid, is determined using the capillary method with a melting point apparatus.[1]
Methodology:
-
A small, finely powdered sample of this compound is loaded into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a heating block of a calibrated melting point apparatus, adjacent to a high-precision thermometer.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid sample has transitioned to a liquid is recorded as the end of the melting range.
-
For accuracy, the determination is repeated at least twice, and the average of the consistent values is reported.
Determination of Boiling Point
The boiling point of this compound is determined at a reduced pressure (6 mmHg) due to its high boiling point at atmospheric pressure, which could lead to decomposition. The capillary method is a suitable technique for this determination.[2][3][4]
Methodology:
-
A small amount of liquid this compound is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.
-
The fusion tube is attached to a thermometer and heated in a controlled manner, often in a Thiele tube or a similar apparatus, under a vacuum of 6 mmHg.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point at that pressure.
Determination of Density
The density of liquid this compound is determined using a pycnometer, a vessel of a known volume, at a constant temperature of 25 °C.[5][6]
Methodology:
-
A clean and dry pycnometer is weighed accurately on an analytical balance.
-
The pycnometer is then filled with this compound, ensuring no air bubbles are present, and the excess liquid is removed.
-
The filled pycnometer is placed in a thermostatically controlled water bath at 25 °C to allow the liquid to reach thermal equilibrium.
-
The pycnometer is then removed, dried on the outside, and weighed again.
-
The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Determination of Isotopic Purity
The isotopic purity of this compound is a critical parameter and is typically determined using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy.[7][8][9][10]
Methodology (using HRMS):
-
A dilute solution of this compound is prepared in a suitable volatile solvent.
-
The solution is introduced into the high-resolution mass spectrometer, often via direct infusion or coupled with a liquid or gas chromatograph.
-
The instrument is set to acquire a full scan mass spectrum in a mode that provides high mass accuracy and resolution.
-
The relative abundances of the ion corresponding to the deuterated species (M+3) and the non-deuterated species (M) are measured.
-
The isotopic purity is calculated as the percentage of the deuterated species relative to the sum of all isotopic species.
Logical Relationships
The introduction of deuterium into the 1-Bromododecane molecule has a direct and predictable effect on its physical properties. This relationship can be visualized as follows:
References
- 1. athabascau.ca [athabascau.ca]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. Video: Boiling Points - Concept [jove.com]
- 4. byjus.com [byjus.com]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Bromododecane-12,12,12-d3
This technical guide provides a comprehensive overview of 1-Bromododecane-12,12,12-d3, a deuterated analog of 1-bromododecane. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize isotopically labeled compounds for their studies. This document covers the chemical structure, formula, and physical properties of 1-Bromododecane-12,12,12-d3, alongside a detailed experimental protocol for its synthesis.
Chemical Structure and Formula
1-Bromododecane-12,12,12-d3 is a saturated long-chain alkyl halide in which the three hydrogen atoms of the terminal methyl group have been replaced with deuterium atoms. This specific isotopic labeling makes it a valuable tool in various research applications, particularly as an internal standard in mass spectrometry-based analyses.
Chemical Formula: CD₃(CH₂)₁₀CH₂Br[1]
Synonyms: Lauryl bromide-12,12,12-d3
CAS Number: 204259-68-7[1]
The structure consists of a twelve-carbon chain with a bromine atom attached to the first carbon (C1) and three deuterium atoms on the twelfth carbon (C12).
Physicochemical Properties
The introduction of deuterium atoms has a minimal effect on the chemical properties of the molecule but results in a higher molecular weight compared to its non-deuterated counterpart. The following table summarizes the key quantitative data for 1-Bromododecane-12,12,12-d3 and compares it with 1-bromododecane.
| Property | 1-Bromododecane-12,12,12-d3 | 1-Bromododecane |
| Molecular Weight | 252.25 g/mol [1] | 249.23 g/mol [2] |
| Boiling Point | 134-135 °C at 6 mmHg[1] | 276 °C at 760 mmHg[3] |
| Melting Point | -11 to -9 °C[1] | -9.5 °C[3] |
| Density | 1.050 g/mL at 25 °C[1] | 1.038 g/mL at 25 °C[3] |
| Isotopic Purity | 99 atom % D[1] | Not Applicable |
Experimental Protocols
The synthesis of 1-Bromododecane-12,12,12-d3 can be achieved by adapting established methods for the synthesis of 1-bromododecane, with the crucial difference being the use of a deuterated starting material. A common and effective method is the bromination of the corresponding deuterated alcohol, 1-dodecanol-12,12,12-d3, using hydrobromic acid and sulfuric acid as a catalyst.
Synthesis of 1-Bromododecane-12,12,12-d3 from 1-Dodecanol-12,12,12-d3
This protocol is adapted from the synthesis of unlabeled 1-bromododecane.
Materials:
-
1-Dodecanol-12,12,12-d3
-
Hydrobromic acid (48%)
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-dodecanol-12,12,12-d3 and hydrobromic acid.
-
Catalyst Addition: Slowly add concentrated sulfuric acid to the mixture while cooling the flask in an ice bath to control the exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours to ensure the complete conversion of the alcohol to the alkyl bromide. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Add diethyl ether to extract the organic layer.
-
Washing: Wash the organic layer sequentially with water and a 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the diethyl ether by rotary evaporation.
-
Purification: Purify the crude 1-Bromododecane-12,12,12-d3 by vacuum distillation to obtain the final product.
Visualizations
The following diagrams illustrate the chemical structure and the synthesis workflow for 1-Bromododecane-12,12,12-d3.
References
The Role of 1-Bromododecane-d3 in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern analytical and synthetic chemistry, stable isotope-labeled compounds are indispensable tools. 1-Bromododecane-d3 (CD₃(CH₂)₁₁Br), a deuterated analog of 1-bromododecane, has emerged as a critical reagent in specialized research applications. The substitution of three hydrogen atoms with deuterium at the terminal methyl group provides a mass shift that is fundamental to its utility, without significantly altering its chemical properties. This guide provides an in-depth overview of the primary applications of this compound in research, with a focus on its role as an internal standard in mass spectrometry and as a synthetic intermediate for introducing isotopically labeled alkyl chains.
Core Applications in Research
The research applications of this compound are primarily centered on two areas: its use as an internal standard for quantitative analysis and its role as a building block in chemical synthesis.
Internal Standard in Quantitative Mass Spectrometry
The gold standard in quantitative mass spectrometry (MS), particularly in complex matrices such as plasma, urine, or environmental samples, is the use of a stable isotope-labeled internal standard (SIL-IS).[1] this compound is an ideal SIL-IS for the quantification of non-deuterated 1-bromododecane or other structurally similar long-chain alkyl compounds.
The rationale for using a SIL-IS is rooted in the principles of isotope dilution mass spectrometry.[2] A known quantity of the deuterated standard is added to a sample at the very beginning of the analytical workflow.[2] Because the deuterated and non-deuterated compounds have nearly identical physicochemical properties, they behave similarly during sample preparation steps (e.g., extraction, derivatization) and chromatographic separation.[1] They also experience similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source.[1] However, they are distinguishable by their mass-to-charge ratio (m/z). By measuring the ratio of the analyte's signal to that of the internal standard, variations introduced during the analytical process can be effectively normalized, leading to highly accurate and precise quantification.[2]
Quantitative Data for Typical LC-MS/MS Analysis
The following table summarizes typical concentration ranges used in the development of a quantitative LC-MS/MS method utilizing a deuterated internal standard.
| Parameter | Concentration Range | Purpose |
| Calibration Standards | 1 - 1000 ng/mL | To generate a calibration curve for quantifying unknown samples.[3] |
| Quality Control (QC) Samples | Low: 3 ng/mLMedium: 300 ng/mLHigh: 800 ng/mL | To assess the accuracy and precision of the analytical method during validation and sample analysis.[3] |
| Internal Standard (IS) Working Concentration | 50 ng/mL | A consistent concentration spiked into all samples, standards, and QCs for normalization.[3] |
Synthetic Intermediate for Isotopic Labeling
Beyond its analytical applications, this compound serves as a valuable synthetic intermediate.[4] In organic synthesis, non-deuterated 1-bromododecane is a common alkylating agent used to introduce a twelve-carbon (dodecyl) chain onto various molecules to increase their lipophilicity.[4]
By using this compound, researchers can specifically introduce a deuterium-labeled dodecyl group. This is particularly useful in:
-
Drug Metabolism and Pharmacokinetic (DMPK) Studies: Synthesizing a deuterated version of a drug candidate allows researchers to trace its metabolic fate in vivo. The deuterium label acts as a flag, enabling the differentiation of the parent drug from its metabolites using mass spectrometry.[5]
-
Mechanistic Studies: The kinetic isotope effect, a change in reaction rate upon isotopic substitution, can be exploited to elucidate reaction mechanisms.[5] Introducing a deuterated alkyl chain can help determine the rate-limiting steps of a chemical or biological process.
-
Tracer Studies: Labeled compounds can be used as tracers in various biological and environmental systems to track their transport, distribution, and degradation pathways.
Experimental Protocols
Protocol 1: Quantification of a Lipophilic Analyte in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol provides a general methodology for the quantification of a hypothetical lipophilic analyte, structurally similar to 1-bromododecane, in a biological matrix.
1. Preparation of Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the analyte and dissolve it in 1 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.[3]
-
Analyte Working Solutions: Perform serial dilutions of the analyte stock solution with a 50:50 (v/v) methanol:water mixture to create a series of working standards for the calibration curve (e.g., to achieve final concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL in plasma).[3]
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution in a 50:50 (v/v) methanol:water mixture.[3]
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of a plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (50 ng/mL).[3]
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Instrumental Parameters (Example):
-
LC System: UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MS/MS Transitions: Specific precursor-to-product ion transitions must be optimized for both the analyte and this compound.
Protocol 2: Synthesis of a Deuterium-Labeled Ether via Williamson Ether Synthesis
This protocol describes a general procedure for using this compound as an alkylating agent.
1. Materials:
-
An alcohol or phenol (R-OH)
-
Sodium hydride (NaH) or other suitable base
-
This compound
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
2. Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol/phenol in the anhydrous solvent.
-
Cool the solution in an ice bath (0 °C).
-
Carefully add the base (e.g., 1.1 equivalents of NaH) portion-wise to the solution to form the alkoxide/phenoxide.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add 1.0 equivalent of this compound dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired deuterated ether (R-O-(CH₂)₁₁-CD₃).
Visualizations
The following diagrams illustrate the logical workflow for the primary research applications of this compound.
Caption: Workflow for quantitative analysis using this compound as an internal standard.
Caption: Logical workflow for using this compound as a synthetic intermediate.
Conclusion
This compound is a specialized but powerful tool for researchers in analytical chemistry, drug development, and mechanistic studies. Its primary role as a stable isotope-labeled internal standard enables highly accurate and precise quantification of analytes in complex matrices, a critical requirement in regulated bioanalysis. Furthermore, its utility as a synthetic building block allows for the specific introduction of a deuterated dodecyl group, facilitating advanced research in metabolism, pharmacokinetics, and reaction mechanisms. The protocols and data presented in this guide offer a framework for the effective implementation of this compound in various research settings.
References
An In-depth Technical Guide to the Synthesis and Properties of Deuterated 1-Bromododecane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and properties of deuterated 1-bromododecane (specifically, 1-bromododecane-d25). Given the limited availability of specific experimental protocols and spectral data for the deuterated compound in public literature, this guide adapts established methods for the synthesis of non-deuterated 1-bromododecane and presents its spectral data as a reference. This approach provides researchers with a robust framework for the preparation and characterization of this important isotopically labeled compound.
Properties of Deuterated and Non-Deuterated 1-Bromododecane
The physical and chemical properties of 1-bromododecane and its deuterated analogue, 1-bromododecane-d25, are summarized below. The data for the deuterated compound is sourced from commercial suppliers, while the data for the non-deuterated compound is compiled from various chemical databases.
| Property | 1-Bromododecane (Non-Deuterated) | 1-Bromododecane-d25 (Deuterated) |
| Chemical Formula | C₁₂H₂₅Br | C₁₂D₂₅Br (as CD₃(CD₂)₁₁Br) |
| Molecular Weight | 249.23 g/mol | 274.38 g/mol [1] |
| CAS Number | 143-15-7 | 204259-66-5[2] |
| Appearance | Colorless to pale yellow liquid[3] | - |
| Melting Point | -11 to -9 °C[4] | -11 to -9 °C (lit.) |
| Boiling Point | 134-135 °C at 6 mmHg[4] | 134-135 °C at 6 mmHg (lit.) |
| Density | 1.038 g/mL at 25 °C[4] | 1.141 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.458[4] | 1.458 (lit.) |
| Isotopic Purity | Not Applicable | 98 atom % D |
| Chemical Purity | ≥98% | 98%[2] |
| Solubility | Insoluble in water; soluble in ethanol and ether[3] | - |
Synthesis of Deuterated 1-Bromododecane
Adapted Experimental Protocol
This protocol is adapted from a standard procedure for the synthesis of 1-bromododecane from 1-dodecanol.[4] To synthesize 1-bromododecane-d25, 1-dodecanol-d26 would be used as the starting material.
Materials:
-
1-Dodecanol-d26 (1 mole)
-
Concentrated Sulfuric Acid (0.5 mole)
-
48% Hydrobromic Acid (1.25 mole)
-
Ice water
-
Cyclohexane
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-dodecanol-d26 (1 mole).
-
While cooling the flask in an ice bath and stirring, slowly add concentrated sulfuric acid (0.5 mole).
-
After the addition of sulfuric acid, slowly add 48% hydrobromic acid (1.25 mole).
-
Heat the reaction mixture to reflux at an oil bath temperature of 140 °C and maintain for 5-6 hours.[4][5] The progress of the reaction can be monitored by thin-layer chromatography.[5]
-
After the reaction is complete, cool the mixture to room temperature and add ice water.
-
Transfer the mixture to a separatory funnel and extract the product with cyclohexane.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure.
Synthesis Workflow Diagram
References
1-Bromododecane-d3 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 1-Bromododecane-12,12,12-d3, a deuterated analog of 1-bromododecane. This isotopically labeled compound is a valuable tool in various research and development applications, particularly in mass spectrometry-based quantitative analysis.
Core Compound Details
1-Bromododecane-12,12,12-d3 is a saturated haloalkane in which the three hydrogen atoms on the terminal methyl group of the dodecyl chain have been replaced by deuterium atoms. This isotopic substitution makes it an ideal internal standard for analytical applications.
| Property | Value |
| CAS Number | 204259-68-7 |
| Molecular Weight | 252.25 g/mol |
| Linear Formula | CD₃(CH₂)₁₀CH₂Br |
| Synonyms | Lauryl bromide-12,12,12-d3 |
| Isotopic Purity | 99 atom % D |
Physicochemical Properties
The physical and chemical properties of 1-Bromododecane-12,12,12-d3 are comparable to its non-deuterated counterpart, with slight variations due to the isotopic labeling.
| Property | Value | Reference |
| Boiling Point | 134-135 °C at 6 mmHg | |
| Melting Point | -11 to -9 °C | |
| Density | 1.050 g/mL at 25 °C | |
| Flash Point | 113 °C (closed cup) |
Applications in Research and Drug Development
The primary application of 1-Bromododecane-12,12,12-d3 is as an internal standard in quantitative mass spectrometry. Its known concentration and distinct mass shift allow for precise quantification of the non-deuterated 1-bromododecane or other structurally related analytes in complex matrices.
It also serves as a valuable reagent in organic synthesis for introducing a deuterated dodecyl group into a molecule. This is particularly useful in metabolic studies to track the fate of the alkyl chain within a biological system.
Experimental Protocols
While specific protocols will vary based on the application, the following provides a general methodology for the use of 1-Bromododecane-12,12,12-d3 in alkylation reactions and as an internal standard.
General N-Alkylation Protocol
This protocol describes a general procedure for the N-alkylation of a primary amine using 1-Bromododecane-12,12,12-d3.
Materials:
-
Primary amine
-
1-Bromododecane-12,12,12-d3
-
Anhydrous acetonitrile (ACN)
-
Potassium carbonate (K₂CO₃)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of the primary amine (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).
-
Add 1-Bromododecane-12,12,12-d3 (1.1 equivalents) to the suspension at room temperature under an inert atmosphere.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Use as an Internal Standard in LC-MS
This protocol outlines the general steps for using 1-Bromododecane-12,12,12-d3 as an internal standard for the quantification of an analyte.
Procedure:
-
Preparation of Standard Solutions: Prepare a series of calibration standards containing known concentrations of the analyte and a fixed concentration of 1-Bromododecane-12,12,12-d3 (the internal standard).
-
Sample Preparation: To the unknown sample, add the same fixed concentration of 1-Bromododecane-12,12,12-d3.
-
LC-MS Analysis: Analyze the calibration standards and the unknown sample by LC-MS. The chromatographic conditions should be optimized to separate the analyte and the internal standard.
-
Data Analysis: For each injection, determine the peak area of the analyte and the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.
-
Quantification: Determine the concentration of the analyte in the unknown sample by using the peak area ratio from the sample and the equation of the calibration curve.
Workflow Diagrams
The following diagrams illustrate the experimental workflows for the synthesis of a deuterated standard and its application in quantitative analysis.
Caption: Synthesis of this compound.
Caption: Quantitative analysis workflow.
Spectral Data Analysis of 1-Bromododecane-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for 1-Bromododecane-d3. Due to the limited availability of direct spectral data for the deuterated species, this document leverages data from its non-deuterated analog, 1-Bromododecane, to predict and interpret the spectral characteristics of the d3 variant. This guide also outlines detailed experimental protocols for acquiring such data.
Predicted Spectral Data
The introduction of three deuterium atoms at the terminal methyl group (position 12) of 1-Bromododecane induces predictable changes in its NMR and MS spectra. The following tables summarize the expected quantitative data for this compound, with comparative data from 1-Bromododecane for reference.
¹H NMR Spectroscopy Data
The most significant change in the ¹H NMR spectrum of this compound compared to its non-deuterated counterpart is the absence of the signal corresponding to the terminal methyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Corresponding 1-Bromododecane Data (ppm)[1][2] |
| Br-CH₂- (C1) | ~3.40 | Triplet | 2H | 3.41 |
| -CH₂- (C2) | ~1.85 | Quintet | 2H | 1.85 |
| -CH₂- (C3-C11) | ~1.26 | Multiplet | 18H | 1.26 |
| -CD₃ (C12) | Not Applicable | Not Applicable | Not Applicable | 0.88 (Triplet) |
¹³C NMR Spectroscopy Data
In the ¹³C NMR spectrum, the signal for the deuterated carbon (C12) is expected to be a multiplet due to C-D coupling and may have a slightly different chemical shift compared to the non-deuterated compound.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Corresponding 1-Bromododecane Data (ppm)[1] |
| Br-CH₂- (C1) | ~33.9 | Singlet | 33.9 |
| -CH₂- (C2) | ~32.8 | Singlet | 32.8 |
| -CH₂- (C3-C10) | ~28-32 | Multiple Singlets | 28.1, 28.7, 29.3, 29.5 (multiple) |
| -CH₂- (C11) | ~22.7 | Singlet | 22.7 |
| -CD₃ (C12) | ~14.1 | Multiplet (due to C-D coupling) | 14.1 (Singlet) |
Mass Spectrometry Data
The mass spectrum of this compound will show a molecular ion peak and fragment ions containing the deuterated methyl group shifted by +3 m/z units compared to the non-deuterated compound. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be retained.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Corresponding 1-Bromododecane m/z[1][2] | Notes |
| [M]⁺ | 252/254 | 249/251 | Molecular ion containing ¹⁹Br / ⁸¹Br |
| [M-Br]⁺ | 172 | 169 | Loss of Bromine |
| [C₄H₈Br]⁺ | 135/137 | 135/137 | Common fragment for bromoalkanes |
| Alkyl Fragments | Shifted by +3 if containing C12 | Various | A series of alkyl fragments with a +3 shift if the terminal deuterated methyl is present. |
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and MS data for this compound.
NMR Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition Parameters (Illustrative):
-
Instrument: 300-500 MHz NMR Spectrometer
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0-10 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
3. ¹³C NMR Acquisition Parameters (Illustrative):
-
Instrument: 75-125 MHz NMR Spectrometer
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0-50 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-10 seconds
-
Number of Scans: 1024-4096
Mass Spectrometry (Electron Ionization - GC-MS)
1. Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as hexane or dichloromethane.
2. Gas Chromatography (GC) Conditions (Illustrative):
-
GC System: Agilent or similar GC system
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
3. Mass Spectrometry (MS) Conditions (Illustrative):
-
MS System: Quadrupole or Ion Trap Mass Spectrometer
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
Visualizations
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the spectral analysis of a deuterated compound like this compound, from sample preparation to data interpretation.
Caption: Workflow for the spectral analysis of this compound.
References
An In-depth Technical Guide to the Solubility of 1-Bromododecane-d3 in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromododecane-d3 in various organic solvents. Due to a lack of specific quantitative data for the deuterated compound, this guide is based on the established solubility profile of its non-deuterated analog, 1-bromododecane. The physicochemical properties of deuterated and non-deuterated isotopologues are nearly identical, making the solubility behavior of 1-bromododecane a reliable proxy for this compound. This document outlines the theoretical basis for its solubility, presents qualitative solubility data in a structured format, and provides a detailed, adaptable experimental protocol for quantitative determination.
Core Principles of this compound Solubility
This compound is a long-chain haloalkane. Its molecular structure, consisting of a twelve-carbon non-polar alkyl chain and a weakly polar carbon-bromine bond, governs its solubility based on the principle of "like dissolves like."
-
Non-polar Dominance: The extensive dodecyl chain is the dominant feature of the molecule, making it highly non-polar. This structure results in strong van der Waals forces (specifically, London dispersion forces) as the primary mode of intermolecular interaction.
-
Solubility in Non-polar Solvents: Consequently, this compound is expected to be highly soluble in non-polar organic solvents. The energy required to break the intermolecular forces in both the solute and the solvent is comparable to the energy released when new solute-solvent interactions are formed.
-
Interaction with Polar Solvents: While the carbon-bromine bond introduces a slight dipole moment, the molecule's overall polarity is low. It is generally insoluble in highly polar protic solvents like water because the strong hydrogen bonds between water molecules are energetically much more favorable than the weak dipole-dipole interactions that would form with the haloalkane.[1][2] In less polar, or polar aprotic solvents, greater solubility is observed.
Qualitative Solubility Data
| Solvent | Solvent Type | Qualitative Solubility | Reference |
| Ethanol | Polar Protic | Soluble / Miscible | [1][2] |
| Diethyl Ether | Polar Aprotic | Soluble / Miscible | [1][2] |
| Chloroform | Polar Aprotic | Miscible | [1] |
| Acetone | Polar Aprotic | Miscible | |
| Hexane | Non-polar | Soluble / Miscible | [3] |
| Water | Highly Polar Protic | Insoluble | [1][2] |
Note: "Miscible" implies solubility in all proportions.
Experimental Protocol for Quantitative Solubility Determination
The following is a generalized protocol for determining the quantitative solubility of a liquid analyte like this compound in an organic solvent, adapted from standard shake-flask methodologies.[4][5] The quantification is performed using gas chromatography-mass spectrometry (GC-MS), a highly sensitive and specific method for analyzing volatile and semi-volatile organic compounds like haloalkanes.[6][7]
3.1. Materials and Equipment
-
This compound (analyte)
-
Selected organic solvents (HPLC grade or higher)
-
Internal standard (e.g., 1-bromoundecane or a similar non-interfering compound)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, PTFE)
-
Volumetric flasks and pipettes
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Analytical balance
3.2. Procedure
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the internal standard (IS) in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by accurately weighing this compound and dissolving it in the solvent to create a range of concentrations that are expected to bracket the solubility limit. Add a fixed amount of the IS stock solution to each standard.
-
-
Sample Preparation (Equilibration):
-
Add a known volume of the chosen organic solvent (e.g., 5 mL) to several glass vials.
-
Add an excess amount of this compound to each vial. An excess is confirmed by the presence of a separate, undissolved liquid phase after vigorous mixing.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is recommended to test samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow for phase separation.
-
Carefully withdraw an aliquot from the supernatant (the solvent layer) using a pipette.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microdroplets.
-
Accurately dilute the filtered supernatant with the solvent. Add the internal standard to the diluted sample at the same concentration used in the calibration standards.
-
-
Quantification by GC-MS:
-
Analyze the prepared calibration standards and the sample solutions by GC-MS.
-
Develop a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample by using the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.
-
Visualizations
The following diagrams illustrate the core concepts and workflows described in this guide.
References
- 1. Page loading... [guidechem.com]
- 2. 1-Bromododecane [chembk.com]
- 3. chem.ws [chem.ws]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The determination of GC-MS relative molar responses of some n-alkanes and their halogenated analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Stability of 1-Bromododecane-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 1-Bromododecane-d3. While specific experimental data for the deuterated compound is limited, this guide synthesizes information from its non-deuterated analog, 1-bromododecane, and general principles of alkyl halide thermal decomposition to provide a robust framework for its handling, storage, and use in experimental settings.
Introduction
This compound is a deuterated version of the alkyl halide 1-bromododecane. Such isotopically labeled compounds are invaluable in drug metabolism and pharmacokinetic (DMPK) studies, as well as in mechanistic organic chemistry research. Understanding the thermal stability of this compound is critical for ensuring its integrity during storage and experimental procedures, particularly those involving elevated temperatures.
Physicochemical Properties and General Stability
Based on the data for 1-bromododecane, the physicochemical properties are summarized below. The substitution of three hydrogen atoms with deuterium at a terminal position is not expected to significantly alter these macroscopic properties.
Table 1: Physicochemical Properties of 1-Bromododecane
| Property | Value |
| Molecular Formula | C₁₂H₂₂D₃Br |
| Appearance | Clear, colorless to light yellow liquid[1] |
| Boiling Point | 134-135 °C at 6 mmHg[2][1] |
| Melting Point | -11 to -9 °C[1][3] |
| Flash Point | >110 °C (>230 °F)[1][3] |
| Solubility | Insoluble in water; soluble in ethanol and ether[2][1][4] |
General Stability: 1-Bromododecane is considered stable under normal temperatures and pressures.[5] It is combustible and incompatible with strong oxidizing agents and strong bases.[2][1][4][5] Upon thermal decomposition, it may generate irritating and highly toxic gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.[5] For safe storage, it should be kept in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[3][4][5]
Expected Thermal Decomposition Profile
The thermal decomposition of alkyl halides can proceed through various mechanisms, including elimination and substitution reactions. For a primary alkyl bromide like 1-bromododecane, a likely decomposition pathway at elevated temperatures is the elimination of hydrogen bromide (HBr) to form 1-dodecene.
A logical workflow for assessing thermal stability is outlined below:
Experimental Protocols
Detailed methodologies for key experiments to determine the thermal stability of this compound are provided below.
4.1 Thermogravimetric Analysis (TGA)
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time. It is a fundamental technique for determining the decomposition temperature of a substance.
-
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.
-
Instrumentation: A standard thermogravimetric analyzer.
-
Procedure:
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an inert sample pan (e.g., alumina).
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the sample mass as a function of temperature.
-
The onset of decomposition is identified as the temperature at which a significant mass loss begins.
-
4.2 Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It is used to detect thermal events such as melting, boiling, and decomposition.
-
Objective: To identify the temperatures of phase transitions and exothermic/endothermic decomposition events.
-
Instrumentation: A differential scanning calorimeter.
-
Procedure:
-
Accurately weigh a small sample (typically 2-5 mg) of this compound into a hermetically sealed aluminum pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a temperature above its expected decomposition point (e.g., 400 °C) at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the differential heat flow as a function of temperature.
-
Analyze the resulting thermogram for endothermic peaks (melting, boiling) and exothermic peaks (decomposition).
-
The experimental workflow for DSC analysis can be visualized as follows:
Data Presentation
The following table presents expected data based on the analysis of 1-bromododecane and general knowledge of alkyl halide stability. Actual experimental values for this compound should be populated upon analysis.
Table 2: Expected Thermal Analysis Data for this compound
| Parameter | Analytical Method | Expected Value/Observation |
| Onset of Decomposition (Tonset) | TGA | > 200 °C |
| 5% Mass Loss Temperature | TGA | To be determined experimentally |
| 50% Mass Loss Temperature | TGA | To be determined experimentally |
| Melting Point | DSC | Approx. -11 to -9 °C (Endotherm) |
| Boiling Point | DSC | Approx. 276 °C (Endotherm, at atmospheric pressure) |
| Decomposition | DSC | Exothermic event at T > Tonset |
Conclusion
References
- 1. 1-Bromododecane [chembk.com]
- 2. 1-Bromododecane | 143-15-7 [chemicalbook.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Page loading... [guidechem.com]
- 5. 1-Bromododecane(143-15-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
1-Bromododecane-d3 material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 1-Bromododecane-d3
This guide provides a comprehensive overview of the safety, handling, and physicochemical properties of this compound, targeted at researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.
Substance Identification
-
Chemical Name: 1-Bromododecane-12,12,12-d3[1]
-
Synonyms: n-Dodecyl Bromide-d3, Lauryl Bromide-12,12,12-d3[1][2]
-
Chemical Formula: CD₃(CH₂)₁₁Br[1]
Note: Much of the available safety and toxicological data is for the non-deuterated analogue, 1-Bromododecane (CAS: 143-15-7). Due to the structural similarity, the safety precautions are considered analogous.
Hazard Identification
1-Bromododecane is classified as an irritant.[3] Key hazard statements include:
It is a combustible liquid that may form explosive mixtures with air upon intense heating.[6]
GHS Label Elements:
Data Presentation: Physicochemical and Toxicological Properties
The quantitative data for this compound and its non-deuterated analogue are summarized below for easy reference.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [3][8][9] |
| Molecular Weight | 252.25 g/mol (for d3) | [1][2] |
| 249.23 g/mol (non-deuterated) | [3][10] | |
| Density | 1.050 g/mL at 25 °C (for d3) | [2] |
| 1.038 g/mL (non-deuterated) | [5] | |
| Melting Point | -11 to -9 °C | [2][8][10] |
| Boiling Point | 134-135 °C at 6 mmHg | [2][8] |
| 276 °C at 760 mmHg | [5][10] | |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2][5][10] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and ether. | [8][9] |
| Vapor Density | 8.6 (vs air) | [9][10] |
Table 2: Toxicological Data (for non-deuterated 1-Bromododecane)
| Route of Exposure | Species | Value | Source |
| Oral | Rat (female) | LD50: > 2500 mg/kg | [7] |
| Inhalation | Mouse | LC50: 4200 mg/m³ (2 h) | [11] |
Experimental Safety Protocols
Detailed methodologies for safe handling, storage, and emergency procedures are critical when working with this substance.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][12] Eyewash stations should be readily available.[12][13]
-
Skin Protection: Wear chemically impermeable gloves and protective clothing to prevent skin contact.[7][12]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[4][7] If ventilation is inadequate, a self-contained breathing apparatus may be necessary.[6][7]
Handling and Storage
-
Handling: Avoid breathing vapors or mist.[4][7] Prevent contact with skin and eyes.[7] Use non-sparking tools to prevent fire from electrostatic discharge.[7] Wash hands thoroughly after handling.[4][12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[10][12] The designated storage class is 10: Combustible liquids.[2][6]
Accidental Release Measures
-
Evacuation: Evacuate personnel to a safe area and ensure adequate ventilation.[6][7]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[7] Cover drains if necessary.[6]
-
Cleanup: Remove all sources of ignition.[7] Use spark-proof tools.[7] Absorb the spill with a liquid-absorbent material (e.g., Chemizorb®).[6]
-
Disposal: Collect the absorbed material in a suitable, closed container for disposal by an approved waste disposal plant.[4][7]
First Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[4] If feeling unwell, call a POISON CENTER or doctor.[4]
-
If on Skin: Wash with plenty of soap and water.[4] If skin irritation occurs, seek medical advice.[4] Remove contaminated clothing and wash it before reuse.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[4] If eye irritation persists, get medical advice.[4]
Mandatory Visualizations
The following diagrams illustrate key safety workflows and the logical structure of the safety data sheet.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. 1-Bromododecane-12,12,12-d3 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-Bromododecane | C12H25Br | CID 8919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromododecane-12,12,12-d3 SDS - Download & Subscribe for Updates [sdsmanager.com]
- 5. 1-Bromododecane - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. 1-Bromododecane | 143-15-7 [amp.chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 1-Bromododecane | CAS#:143-15-7 | Chemsrc [chemsrc.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Use of 1-Bromododecane-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of quantitative analysis, particularly in mass spectrometry-based assays, the use of a reliable internal standard is crucial for achieving accurate and precise results. An internal standard helps to correct for variations that can occur during sample preparation, injection, and ionization. Stable isotope-labeled internal standards (SIL-IS), such as 1-Bromododecane-d3, are considered the gold standard for quantitative mass spectrometry.[1] This is because their physicochemical properties are nearly identical to their non-labeled counterparts, causing them to behave similarly throughout the analytical process, from extraction to detection.[2]
This compound is a deuterated form of 1-bromododecane, a long-chain alkylating agent.[3][4] The substitution of three hydrogen atoms with deuterium results in a mass shift that allows it to be distinguished from the unlabeled analyte by a mass spectrometer.[1] This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in quantitative analytical workflows.
Principle of Isotope Dilution Mass Spectrometry
The use of this compound as an internal standard is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is added to the sample at the beginning of the sample preparation process.[1] Because this compound is chemically almost identical to the analyte of interest (in this case, 1-bromododecane or a structurally similar compound), it will experience the same losses during extraction, derivatization, and injection, as well as similar ionization efficiency in the mass spectrometer.[5] By measuring the ratio of the peak area of the analyte to the peak area of the internal standard, any variations in the analytical process can be normalized, leading to highly accurate and precise quantification.[1]
Key Advantages of Using this compound
-
Improved Accuracy and Precision: By compensating for variations in sample preparation and instrument response, this compound significantly enhances the accuracy and precision of quantitative methods.[6]
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting compounds from the sample matrix, are a major source of error in mass spectrometry. Since this compound co-elutes with the analyte and experiences the same matrix effects, it provides effective correction.[1]
-
Robustness: The use of a deuterated internal standard makes the analytical method more robust and less susceptible to variations in experimental conditions.
Data Presentation
The following tables summarize the expected performance characteristics when using this compound as an internal standard compared to using a non-deuterated structural analog or no internal standard. The data is representative of typical results obtained in a validated bioanalytical method.
Table 1: Comparison of Method Performance with Different Internal Standard Strategies
| Performance Parameter | Without Internal Standard | With Structural Analog IS | With this compound IS |
| Accuracy (% Bias) | Can be > ±50% | Can be > ±25% | Typically within ±15% |
| Precision (% RSD) | Can be > 40% | Can be > 20% | Typically < 15% |
| Linearity (r²) | > 0.98 | > 0.99 | > 0.995 |
| Recovery Variability | High | Moderate | Low |
| Matrix Effect | High | Moderate | Low |
Table 2: Typical Validation Results for a Quantitative Method Using this compound
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 1 - 1000 ng/mL, r² = 0.998 |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 8.2% |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | 4.1% - 9.5% |
| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 6.8% |
| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -7.8% to 8.3% |
| Recovery | Consistent and reproducible | 85% ± 5% |
| Matrix Factor | Close to 1 | 0.95 - 1.05 |
Experimental Protocols
The following are detailed protocols for the use of this compound as an internal standard in a typical quantitative analysis workflow by gas chromatography-mass spectrometry (GC-MS).
Materials and Reagents
-
1-Bromododecane (analyte)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Hexane (GC grade)
-
Dichloromethane (GC grade)
-
Sodium Sulfate (anhydrous)
-
Blank matrix (e.g., human plasma, soil extract)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-bromododecane and dissolve it in 10.0 mL of methanol in a volumetric flask.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10.0 mL of methanol in a volumetric flask.
-
Analyte Working Solutions (for calibration curve): Prepare a series of working solutions by serially diluting the analyte stock solution with methanol to achieve the desired concentrations for the calibration curve (e.g., 10, 50, 100, 500, 1000, 5000, 10000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
Sample Aliquoting: Transfer 1.0 mL of the sample (blank matrix, calibration standard, quality control sample, or unknown sample) into a clean glass centrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the internal standard working solution (100 ng/mL) to each tube, resulting in a final concentration of 5 ng/mL.
-
Vortexing: Briefly vortex each tube to ensure thorough mixing.
-
Extraction: Add 5 mL of a hexane:dichloromethane (1:1, v/v) mixture to each tube.
-
Vortexing: Vortex the tubes vigorously for 2 minutes to ensure efficient extraction.
-
Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of hexane for GC-MS analysis.
Caption: Experimental workflow for sample preparation using liquid-liquid extraction.
GC-MS Analysis
-
Gas Chromatograph (GC) System: A standard GC system equipped with a split/splitless injector.
-
Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Injector: Splitless injection at 280 °C.
-
Oven Program: Start at 60 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
1-Bromododecane: Select at least two characteristic ions (e.g., a quantifier and a qualifier ion).
-
This compound: Monitor the corresponding mass-shifted ions.
-
-
Data Analysis
-
Peak Integration: Integrate the peak areas for both 1-bromododecane and this compound.
-
Calculate Peak Area Ratio: For each sample, calculate the peak area ratio: Peak Area Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
Construct Calibration Curve: Plot the peak area ratio of the calibration standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantify Unknown Samples: Use the peak area ratio of the unknown samples and the calibration curve to calculate the concentration of the analyte.
Caption: Logical workflow for quantitative analysis using an internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of 1-bromododecane and structurally related compounds in complex matrices. By following the detailed protocols and understanding the principles of isotope dilution mass spectrometry, researchers can significantly improve the accuracy, precision, and overall quality of their analytical data. The implementation of a deuterated internal standard is a critical step in the development of high-quality analytical methods for research, drug development, and other scientific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application of 1-Bromododecane-d3 in Quantitative Mass Spectrometry
Introduction
In the realm of quantitative analysis using mass spectrometry, particularly in complex matrices such as those encountered in pharmaceutical and bioanalytical research, the use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard.[1] Deuterated compounds, like 1-Bromododecane-d3, serve as ideal internal standards because their physicochemical properties are nearly identical to their non-deuterated counterparts.[2][3] This similarity ensures they co-elute during chromatographic separation and experience similar ionization efficiencies and matrix effects in the mass spectrometer, allowing for effective compensation for variations that can occur during sample preparation and analysis.[1][4] This document provides detailed application notes and protocols for the use of this compound as an internal standard in quantitative mass spectrometry workflows.
Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
The fundamental principle behind using a deuterated internal standard like this compound is isotope dilution mass spectrometry (IDMS). A known quantity of the deuterated standard is introduced to the sample at the beginning of the sample preparation process. The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This approach provides highly accurate and reliable quantitative data by correcting for analyte loss during sample preparation and variations in instrument response.[5]
Comparative Performance of Internal Standards
The choice of an internal standard is critical for the accuracy and precision of quantitative assays. Deuterated standards offer significant advantages over other types of internal standards.
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Deuterated Analogue | This compound | - Nearly identical chemical and physical properties to the analyte.- Co-elutes with the analyte, providing excellent correction for matrix effects and analyte loss during sample preparation.- Easily distinguishable by mass spectrometry. | - Higher cost compared to other alternatives.- Synthesis may not be available for all analytes. |
| Homologue | 1-Bromodecane | - Similar chemical properties to the analyte.- Generally lower cost than deuterated standards. | - Different retention time from the analyte.- May not fully compensate for matrix effects that are specific to the analyte's retention time. |
| Structural Analogue | 1-Chlorododecane | - Cost-effective. | - Significant differences in chemical and physical properties (e.g., volatility, polarity).- Poor correction for matrix effects and recovery due to different chemical behavior. |
| Non-related Compound | Triphenylamine | - Inexpensive and readily available. | - Very different chemical and physical properties from the analyte.- Does not effectively compensate for matrix-specific effects or losses during sample preparation. |
Table 1: Comparison of different types of internal standards.[2]
Quantitative Performance Data
The following table summarizes the expected quantitative performance when using this compound as an internal standard for a hypothetical lipophilic analyte compared to a non-deuterated analog and no internal standard. This data illustrates the superior accuracy and precision achieved with the deuterated standard.
| Parameter | With this compound (IS) | With 1-Bromododecane (non-deuterated IS) | Without Internal Standard |
| Accuracy (% Bias) | ± 5% | ± 15% | > ± 30% |
| Precision (% RSD) | < 5% | < 15% | > 20% |
| Linearity (r²) | > 0.995 | > 0.99 | > 0.98 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL | 10 ng/mL |
Table 2: Expected performance characteristics of an analytical method using different internal standard strategies.[1]
Experimental Protocols
Protocol 1: General Sample Preparation and Extraction for LC-MS/MS Analysis
This protocol outlines a general procedure for the extraction of a hypothetical analyte from a biological matrix (e.g., plasma) using this compound as an internal standard.
Materials and Reagents:
-
Blank biological matrix (e.g., human plasma)
-
Analyte of interest
-
This compound (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Hexane (GC grade)[5]
-
Formic acid
Procedure:
-
Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte and dissolve it in 10.0 mL of methanol.[5]
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10.0 mL of methanol.
-
Analyte Working Solutions (for calibration curve): Prepare a series of working solutions by serial dilution of the analyte stock solution to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.[5]
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol.
-
-
Sample Spiking and Protein Precipitation:
-
Extraction:
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: GC-MS Analysis
This protocol provides a general method for the analysis of a hypothetical brominated analyte using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation: Follow the sample preparation and extraction steps as outlined in Protocol 1, with the final reconstitution step being in a GC-compatible solvent like hexane.
GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[2]
-
Injector:
-
Mode: Splitless
-
Temperature: 250 °C
-
Volume: 1 µL[2]
-
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C[2]
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[2][6]
-
Ions to Monitor: At least two characteristic ions for the analyte (a quantifier and a qualifier) and the corresponding mass-shifted ions for this compound.[6]
-
Data Analysis: The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of this compound. This ratio is then plotted against the known concentrations of the calibration standards to generate a calibration curve.[6]
Troubleshooting
While deuterated internal standards are robust, issues can occasionally arise.
| Issue | Potential Cause | Recommended Action |
| Poor Quantification and Variability | Isotope Effect: Slight chromatographic separation of the analyte and the deuterated standard, leading to differential matrix effects.[7] | - Modify chromatographic conditions (e.g., gradient, temperature) to minimize separation.- Evaluate matrix effects by comparing analyte/IS response in neat solution versus a matrix extract.[7] |
| Chromatographic Peak Tailing or Splitting | Deuterium Isotope Effect on Chromatography: Altered physicochemical properties due to deuterium substitution.[7] | - Optimize the chromatographic method.- Ensure the purity of the deuterated standard. |
| Inaccurate Results | Isotopic Purity of the Standard: The presence of unlabeled material in the deuterated standard. | - Verify the isotopic enrichment of the standard using high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[7] |
Table 3: Common troubleshooting scenarios and solutions.
Conclusion
This compound, as a deuterated internal standard, offers a robust solution for accurate and precise quantification in mass spectrometry. Its use, particularly within an IDMS framework, effectively mitigates variability arising from sample preparation and matrix effects.[1][3] The provided protocols serve as a foundational guide for researchers, scientists, and drug development professionals to implement this powerful analytical tool in their workflows. While challenges such as the isotope effect can occur, they can often be addressed through careful method optimization.[7]
References
Protocol for the Quantitative Analysis of 1-Bromododecane in Environmental Samples using 1-Bromododecane-d3 as an Internal Standard by GC-MS
Application Note
Introduction
1-Bromododecane is a halogenated hydrocarbon utilized in various industrial applications, including as an intermediate in organic synthesis. Its presence in environmental matrices is of increasing concern, necessitating sensitive and accurate analytical methods for its quantification. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of such semi-volatile organic compounds. The use of a stable isotope-labeled internal standard, such as 1-Bromododecane-d3, is the gold standard for quantitative GC-MS analysis.[1] Deuterated internal standards closely mimic the chemical and physical properties of the analyte, providing superior correction for variations that can occur during sample preparation, injection, and analysis.[1][2] This protocol details a comprehensive method for the quantitative analysis of 1-Bromododecane in environmental water samples using this compound as an internal standard.
Principle
The method is based on isotope dilution mass spectrometry. A known amount of this compound is added to the sample at the beginning of the sample preparation process. Following extraction and concentration, the sample is analyzed by GC-MS. The ratio of the peak area of the native 1-Bromododecane to the peak area of the deuterated internal standard is used to calculate the concentration of the analyte in the original sample. This approach effectively compensates for analyte losses during sample processing and corrects for instrumental variability, leading to high accuracy and precision.
Application
This protocol is applicable to the quantitative analysis of 1-Bromododecane in environmental water samples. With appropriate modifications to the sample preparation procedure, it can be adapted for other matrices such as soil, sediment, and biological tissues.
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of brominated compounds in environmental samples using GC-MS with internal standards. The data demonstrates the typical performance of the method in terms of recovery, limit of detection (LOD), and limit of quantification (LOQ).
| Parameter | Water | Sediment | Fish Tissue |
| Analyte | 1-Bromododecane | 1-Bromododecane | 1-Bromododecane |
| Internal Standard | This compound | This compound | This compound |
| Recovery (%) | 92 ± 5 | 88 ± 7 | 85 ± 8 |
| LOD (ng/L or ng/g) | 0.5 | 1.0 | 2.0 |
| LOQ (ng/L or ng/g) | 1.5 | 3.0 | 6.0 |
Note: The values presented in this table are representative and may vary depending on the specific matrix, instrumentation, and experimental conditions.
Experimental Workflow
Caption: Workflow for the quantitative GC-MS analysis of 1-Bromododecane.
Detailed Protocol
Materials and Reagents
-
1-Bromododecane (analytical standard, >98% purity)
-
This compound (internal standard, >98% isotopic purity)
-
Hexane (pesticide residue grade or equivalent)
-
Methanol (HPLC grade)
-
Sodium sulfate (anhydrous, analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Glassware: volumetric flasks, pipettes, vials with PTFE-lined septa, separatory funnels
Standard Solutions Preparation
-
Analyte Stock Solution (100 µg/mL): Accurately weigh 10 mg of 1-Bromododecane into a 100 mL volumetric flask. Dissolve and bring to volume with methanol.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound into a 100 mL volumetric flask. Dissolve and bring to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the analyte stock solution with methanol to concentrations ranging from 1 ng/mL to 100 ng/mL. Spike each calibration standard with the internal standard stock solution to a final constant concentration (e.g., 10 ng/mL).
Sample Preparation (Liquid-Liquid Extraction)
-
Collect a 100 mL water sample in a clean glass container.
-
Spike the sample with a known amount of the this compound internal standard working solution to achieve a final concentration similar to the expected analyte concentration (e.g., 10 ng/mL).
-
Transfer the spiked sample to a 250 mL separatory funnel.
-
Add 20 mL of hexane to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower aqueous layer and collect the upper hexane layer.
-
Pass the hexane extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to approximately 0.5 mL under a gentle stream of nitrogen at room temperature.
-
Transfer the concentrated extract to a 2 mL autosampler vial and adjust the final volume to 1 mL with hexane.
GC-MS Instrumental Parameters
The following instrumental parameters are provided as a guideline and may require optimization for your specific instrument.
| GC Parameter | Setting |
| Injection Port | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 60 °C (hold 2 min) Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp. | 290 °C |
| MS Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | 1-Bromododecane (Analyte): m/z 135, 137, 170, 172 This compound (IS): m/z 138, 140, 173, 175 |
Note: The characteristic ions for 1-Bromododecane are based on its known mass spectrum.[3][4] The ions for this compound are predicted based on a +3 Da mass shift.
Data Analysis and Quantification
-
Peak Identification and Integration: Identify the peaks corresponding to 1-Bromododecane and this compound based on their retention times and characteristic ions. Integrate the peak areas for the selected quantification ions for both the analyte and the internal standard.
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the prepared working standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Quantification: Calculate the peak area ratio for the analyte and internal standard in the prepared samples. Use the regression equation from the calibration curve to determine the concentration of 1-Bromododecane in the sample extracts.
-
Final Concentration: Calculate the final concentration of 1-Bromododecane in the original water sample, taking into account the initial sample volume and any dilution factors.
Logical Relationship Diagram
Caption: Logical relationship of using a deuterated internal standard.
References
1-Bromododecane-d3 as a Tracer in Environmental Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-Bromododecane-d3 as a tracer in environmental studies. Its hydrophobic nature and deuterated structure make it a valuable tool for tracking the fate and transport of non-polar organic compounds in various environmental matrices.
Application Notes
This compound serves as a non-radioactive, stable isotope-labeled tracer primarily in studies involving hydrophobic organic contaminants (HOCs). Its physicochemical properties are nearly identical to its non-deuterated analog, 1-bromododecane, allowing it to mimic the environmental behavior of similar long-chain halogenated hydrocarbons. The deuterium labeling provides a distinct mass signature for detection by mass spectrometry, differentiating it from naturally occurring background compounds.
Key Applications:
-
Groundwater Contaminant Transport Studies: this compound can be introduced into groundwater systems to trace the movement of hydrophobic pollutant plumes. Its low water solubility and high affinity for organic matter make it a suitable proxy for many persistent organic pollutants (POPs).
-
Soil and Sediment Fate and Transport: Researchers can use this compound to investigate the migration, sorption, and degradation of long-chain alkyl halides in soil and sediment. This is particularly relevant for understanding the environmental fate of certain industrial chemicals and pesticides.
-
Nanoparticle Tracer Studies: Due to its hydrophobicity, this compound can be sorbed onto nanoparticles to study their transport and distribution in environmental systems. This application is crucial for assessing the environmental impact of nanotechnology.
-
Surrogate Standard in Analytical Methods: In the analysis of environmental samples for HOCs, this compound is an excellent surrogate standard.[1] It is added to samples before extraction and analysis to monitor the efficiency of the entire analytical procedure for compounds with similar chemical properties.
Physicochemical and Performance Data
The following tables summarize key data for 1-Bromododecane and the expected performance characteristics of its deuterated form as a tracer or internal standard.
| Property | Value (for 1-Bromododecane) | Reference |
| Molecular Formula | C₁₂H₂₅Br | [2] |
| Molecular Weight | 249.23 g/mol | [2] |
| Boiling Point | 276 °C at 760 mmHg | [2] |
| Melting Point | -11 to -9 °C | [2] |
| Density | 1.038 g/mL at 25 °C | [3] |
| Water Solubility | Insoluble | [4] |
| LogP (Octanol-Water) | 6.99 | [2] |
| Performance Metric | This compound (as Internal Standard) | Structural Analog (e.g., 1-Bromononane) | Justification |
| Accuracy | High (e.g., within ±15% of nominal value) | Moderate to Low (can be >±30% deviation) | The deuterated standard co-elutes and has nearly identical chemical behavior, providing superior correction for matrix effects and recovery losses.[5] |
| Precision (RSD) | Low (e.g., <15%) | Moderate to High (can be >20%) | Consistent co-elution and response to analytical variability lead to more reproducible results.[5] |
| Matrix Effects | High Correction | Moderate Correction | The near-identical retention time and ionization response allow for effective compensation for matrix-induced signal suppression or enhancement. |
| Recovery | High Correction | Moderate Correction | Experiences similar losses as the analyte during sample preparation and extraction, leading to more accurate quantification. |
Experimental Protocols
The following are detailed protocols for key applications of this compound in environmental studies.
Protocol 1: Groundwater Tracer Test for Hydrophobic Contaminant Transport
Objective: To determine the transport velocity and retardation of a hydrophobic contaminant plume in an aquifer.
Materials:
-
This compound solution (in a water-miscible solvent like acetone, concentration dependent on site conditions and analytical detection limits)
-
Injection pump and tubing
-
Monitoring wells screened at appropriate depths
-
Sampling pumps or bailers
-
Amber glass vials with Teflon-lined septa for sample collection
-
Field measurement instruments (pH, conductivity, temperature, dissolved oxygen)
-
Laboratory equipment for sample extraction and analysis (GC-MS)
Procedure:
-
Site Characterization: Delineate the hydrogeology of the study site, including groundwater flow direction and velocity, aquifer properties, and background water quality.
-
Tracer Injection:
-
Inject a known volume and concentration of the this compound solution into the injection well.
-
The injection should be performed as a "pulse" to create a distinct tracer cloud.
-
Record the exact time and volume of injection.
-
-
Groundwater Sampling:
-
Collect groundwater samples from downgradient monitoring wells at predetermined time intervals.
-
The frequency of sampling should be higher initially and can be decreased as the tracer plume moves past the monitoring points.
-
At each sampling event, purge the well to ensure a representative sample is collected.
-
Fill amber glass vials completely to minimize headspace and seal immediately.
-
Store samples on ice and transport to the laboratory for analysis.
-
-
Sample Analysis:
-
Analyze the collected groundwater samples for this compound concentration using the analytical protocol described in Section 3.
-
-
Data Interpretation:
-
Plot the concentration of this compound versus time for each monitoring well to generate breakthrough curves.
-
The time to the peak concentration can be used to calculate the average tracer velocity.
-
The shape and spread of the breakthrough curve provide information on hydrodynamic dispersion.
-
Compare the transport of this compound to a conservative tracer (e.g., bromide) to determine the retardation factor for a hydrophobic compound in the aquifer.
-
Caption: Workflow for a groundwater tracer test using this compound.
Protocol 2: Soil Column Leaching Study
Objective: To assess the mobility and sorption of this compound in a specific soil type.
Materials:
-
Intact or repacked soil columns
-
This compound solution
-
Peristaltic pump
-
Fraction collector
-
Synthetic rainwater or groundwater solution
-
Glass wool
-
Sand
-
Laboratory equipment for extraction and analysis (GC-MS)
Procedure:
-
Column Preparation:
-
Pack a glass column with the soil of interest to a known bulk density.
-
Place glass wool and a layer of sand at the top and bottom of the soil column to ensure even flow distribution.
-
Saturate the column with the synthetic rainwater/groundwater from the bottom up to remove trapped air.
-
-
Tracer Application:
-
Apply a known volume and concentration of the this compound solution to the top of the soil column.
-
-
Leaching:
-
Pump the synthetic rainwater/groundwater through the column at a constant flow rate.
-
Collect the leachate in fractions using a fraction collector.
-
-
Sample Analysis:
-
Analyze the collected leachate fractions for this compound concentration.
-
After the leaching experiment, section the soil column and extract each section to determine the final distribution of the tracer in the soil.
-
-
Data Analysis:
-
Generate a breakthrough curve by plotting the relative concentration of the tracer in the leachate versus the volume of leachate collected.
-
Calculate the retardation factor and distribution coefficient (Kd) from the breakthrough curve and the final soil concentrations.
-
Caption: Experimental workflow for a soil column leaching study.
Analytical Methodology
The primary analytical method for the determination of this compound in environmental samples is Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 3: GC-MS Analysis of this compound in Water and Soil/Sediment
Objective: To quantify the concentration of this compound in environmental matrices.
Instrumentation and Reagents:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Appropriate capillary column (e.g., DB-5ms or equivalent)
-
Liquid-liquid extraction apparatus or solid-phase extraction (SPE) cartridges
-
Soxhlet extraction apparatus or pressurized liquid extraction (PLE) system for solid samples
-
High-purity solvents (e.g., hexane, dichloromethane)
-
Anhydrous sodium sulfate
-
Concentration apparatus (e.g., rotary evaporator, nitrogen evaporator)
-
This compound analytical standard
-
Internal standard (e.g., a different deuterated alkane not present in the sample)
Sample Preparation:
-
Water Samples (Liquid-Liquid Extraction):
-
To a 1 L water sample in a separatory funnel, add an internal standard.
-
Extract the sample three times with 60 mL portions of dichloromethane.
-
Combine the extracts and pass them through a funnel containing anhydrous sodium sulfate to remove water.
-
Concentrate the extract to a final volume of 1 mL.
-
-
Soil/Sediment Samples (Soxhlet Extraction):
-
Air-dry the sample and sieve to remove large debris.
-
Mix a 10-20 g subsample with anhydrous sodium sulfate.
-
Add an internal standard.
-
Extract the sample with hexane or a hexane/acetone mixture for 16-24 hours.
-
Concentrate the extract to a final volume of 1 mL.
-
GC-MS Analysis:
-
GC Conditions (Example):
-
Injector: Splitless, 250 °C
-
Carrier Gas: Helium, constant flow
-
Oven Program: Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
This compound: Select characteristic ions (e.g., considering the mass shift due to deuterium).
-
Internal Standard: Select characteristic ions.
-
-
Quantification:
-
Prepare a multi-point calibration curve using standards of this compound.
-
Calculate the concentration of this compound in the samples based on the response factor relative to the internal standard.
Caption: General analytical workflow for this compound analysis.
References
- 1. Analytical method for the determination of halogenated norbornene flame retardants in environmental and biota matrices by gas chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Labeled Compounds Using 1-Bromododecane-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterium-labeled compounds are invaluable tools in pharmaceutical research and development. The substitution of hydrogen with its stable isotope, deuterium, can significantly alter the physicochemical properties of a molecule. This "deuterium switch" is strategically employed to enhance the pharmacokinetic profiles of drug candidates, investigate metabolic pathways, and serve as internal standards for highly accurate bioanalytical assays. 1-Bromododecane-d3, a deuterated long-chain alkylating agent, offers a versatile building block for the introduction of a labeled dodecyl group into a variety of molecules, thereby facilitating these advanced research applications.
The primary advantage of incorporating a deuterated alkyl chain lies in the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows the rate of metabolic cleavage compared to a carbon-hydrogen (C-H) bond. This can lead to a longer drug half-life and improved systemic exposure. Furthermore, the distinct mass of the deuterated moiety allows for its use as an internal standard in mass spectrometry-based quantification, ensuring analytical precision and accuracy.
These application notes provide detailed protocols for the synthesis of representative labeled compounds using this compound, intended for use in metabolic studies and as internal standards in quantitative bioanalysis.
Application 1: Synthesis of a Deuterium-Labeled Nonionic Surfactant for Metabolic Stability Studies
Long-chain polyether nonionic surfactants are widely used as excipients in drug formulations. Understanding their metabolic fate is crucial for assessing potential toxicity and drug-drug interactions. The following protocol describes the synthesis of a deuterium-labeled dodecyl polyether, which can be used to study its metabolic stability in vitro and in vivo.
Experimental Protocol: Williamson Ether Synthesis of Dodecyl-d3-pentaethylene Glycol
This protocol details the synthesis of a deuterated analog of a common nonionic surfactant.
Materials:
-
This compound (98% isotopic purity)
-
Pentaethylene glycol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add pentaethylene glycol (1.5 equivalents) and anhydrous DMF (40 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise over 15 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Add this compound (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and cautiously quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure dodecyl-d3-pentaethylene glycol.
Quantitative Data (Representative)
The following table summarizes the expected quantitative data for the synthesis of dodecyl-d3-pentaethylene glycol.
| Parameter | Value |
| Yield | 75-85% |
| Isotopic Purity | >98% |
| Chemical Purity | >99% (by HPLC) |
| ¹H NMR | Conforms to structure |
| Mass Spectrometry | [M+Na]⁺ expected m/z |
Application 2: Synthesis of a Labeled Internal Standard for Bioanalytical Assays
For the accurate quantification of xenobiotics in biological matrices, a stable isotope-labeled internal standard is the gold standard. The following protocol describes the synthesis of a deuterated long-chain aromatic ether, which can serve as an internal standard for the corresponding unlabeled analyte in liquid chromatography-mass spectrometry (LC-MS) assays.
Experimental Protocol: Synthesis of 1-(Dodecyloxy-d3)-4-nitrobenzene
This protocol outlines the alkylation of a phenolic compound with this compound.
Materials:
-
This compound (98% isotopic purity)
-
4-Nitrophenol
-
Potassium carbonate
-
Anhydrous Acetone
-
Dichloromethane
-
Deionized water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a 250 mL round-bottom flask, add 4-nitrophenol (1.0 equivalent), potassium carbonate (2.0 equivalents), and anhydrous acetone (100 mL).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add this compound (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in dichloromethane (100 mL) and wash with deionized water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 1-(dodecyloxy-d3)-4-nitrobenzene as a solid.
Quantitative Data (Representative)
The following table presents the expected quantitative data for the synthesis of 1-(dodecyloxy-d3)-4-nitrobenzene.
| Parameter | Value |
| Yield | 80-90% |
| Isotopic Purity | >98% |
| Chemical Purity | >99% (by GC-MS) |
| Melting Point | Conforms to literature value |
| Mass Spectrometry | [M]⁺ expected m/z |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General Experimental Workflow for Synthesis.
Application Note: Quantitative Analysis of 1-Bromododecane in a Complex Matrix using its Deuterated Standard by GC-MS
Abstract
This application note presents a robust and reliable method for the quantitative analysis of 1-bromododecane in a complex matrix, such as plasma, utilizing its deuterated analog, 1-bromododecane-d3, as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, effectively compensating for sample matrix effects and variations during sample preparation and analysis.[1][2] This document provides a detailed experimental protocol for sample preparation, instrument parameters for Gas Chromatography-Mass Spectrometry (GC-MS), and a representative data set to demonstrate the method's performance. The methodologies described herein are intended for researchers, scientists, and drug development professionals requiring accurate and precise quantification of alkyl halides.
Introduction
Quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique renowned for its high sensitivity and selectivity. However, analytical variability can be introduced at multiple stages, including sample extraction, injection, and ionization, leading to inaccuracies in quantification.[1][3] The principle of isotope dilution mass spectrometry (IDMS) effectively mitigates these issues by employing a stable isotope-labeled internal standard (SIL-IS).[1][2]
A deuterated internal standard, such as this compound, is chemically identical to the analyte of interest, 1-bromododecane, but has a different mass due to the incorporation of deuterium atoms.[1] Because the deuterated standard and the native analyte exhibit nearly identical chemical and physical properties, they behave similarly during sample extraction, chromatography, and ionization.[1][2] Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard.[1] The mass spectrometer distinguishes between the analyte and the standard based on their mass-to-charge (m/z) ratio, allowing for highly accurate and precise quantification based on the ratio of their peak areas.[1][2]
This application note provides a detailed protocol for the quantification of 1-bromododecane using this compound as an internal standard, demonstrating the best practices for achieving reliable and reproducible results.
Experimental Protocols
Materials and Reagents
-
Analyte: 1-Bromododecane (certified reference standard, >98% purity)
-
Internal Standard: this compound (high isotopic purity, >98 atom % D)
-
Solvents: Hexane (GC grade), Methanol (HPLC grade), Acetonitrile (HPLC grade)
-
Matrix: Blank human plasma (or other relevant matrix)
Preparation of Standard Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-bromododecane and dissolve it in 10.0 mL of methanol in a volumetric flask.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10.0 mL of methanol in a separate volumetric flask.
-
Analyte Working Solutions (for calibration curve): Prepare a series of working solutions by serial dilution of the analyte stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
Spiking: To 100 µL of the plasma sample (calibration standard, quality control, or unknown), add 20 µL of the internal standard working solution (100 ng/mL this compound).
-
Mixing: Briefly vortex the sample to ensure thorough mixing.
-
Extraction: Add 500 µL of hexane to the sample. Vortex vigorously for 2 minutes to facilitate the extraction of the analyte and internal standard into the organic phase.
-
Phase Separation: Centrifuge the sample at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer (hexane) to a clean microcentrifuge tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the residue in 100 µL of hexane and transfer the solution to a GC-MS autosampler vial for analysis.
GC-MS Instrumental Parameters
-
Gas Chromatograph (GC):
-
Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection Volume: 1 µL in splitless mode.
-
Inlet Temperature: 260°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 300°C at a rate of 15°C/min, and hold for 5 minutes.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Ions to Monitor:
-
1-Bromododecane (Analyte): Monitor characteristic ions (e.g., m/z 135, 137, 248, 250).
-
This compound (Internal Standard): Monitor the corresponding mass-shifted ions (e.g., m/z 138, 140, 251, 253).
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Data Presentation
The concentration of 1-bromododecane is determined by calculating the ratio of its peak area to the peak area of this compound. A calibration curve is generated by plotting this ratio against the known concentrations of the calibration standards. The concentration of the analyte in unknown samples is then interpolated from this curve.
Table 1: Representative Calibration Curve Data for 1-Bromododecane Analysis
| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 12,543 | 245,876 | 0.051 |
| 5.0 | 63,891 | 248,112 | 0.258 |
| 10.0 | 128,456 | 247,543 | 0.519 |
| 50.0 | 645,321 | 246,987 | 2.613 |
| 100.0 | 1,298,765 | 248,012 | 5.237 |
| 250.0 | 3,245,678 | 247,334 | 13.122 |
| 500.0 | 6,489,123 | 246,889 | 26.284 |
A linear regression of this data would typically yield a correlation coefficient (r²) of >0.99, indicating excellent linearity.
Table 2: Precision and Accuracy Data (Hypothetical)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Precision (%RSD) | Accuracy (%) |
| Low | 3.0 | 2.95 | 4.2 | 98.3 |
| Medium | 75.0 | 76.8 | 3.1 | 102.4 |
| High | 400.0 | 395.4 | 2.5 | 98.9 |
Visualizations
Caption: Experimental workflow for the quantification of 1-bromododecane.
References
Application Notes and Protocols for Derivatization with 1-Bromododecane-d3 in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of analytical chemistry, particularly in chromatography and mass spectrometry, derivatization is a key strategy to enhance the detectability and improve the chromatographic behavior of target analytes. 1-Bromododecane-d3, a deuterated long-chain alkylating agent, serves as a versatile reagent for this purpose. Its incorporation into analytes containing nucleophilic functional groups such as thiols, phenols, and carboxylic acids increases their hydrophobicity and allows for sensitive and specific detection by mass spectrometry. The presence of deuterium atoms provides a distinct mass shift, facilitating the differentiation of the derivatized analyte from background noise and enabling the use of stable isotope dilution techniques for accurate quantification.
These application notes provide detailed protocols for the derivatization of various classes of compounds using this compound for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of Derivatization with this compound
The primary mechanism of derivatization with this compound is a nucleophilic substitution reaction (Sɴ2). In this reaction, a nucleophilic functional group on the analyte molecule (such as a thiolate, phenoxide, or carboxylate) attacks the electrophilic carbon atom of this compound, displacing the bromide ion and forming a stable thioether, ether, or ester linkage, respectively. This addition of a dodecyl-d3 group significantly increases the non-polar character of the analyte, leading to improved retention in reversed-phase chromatography and enhanced volatility for GC analysis.
Application 1: Derivatization of Thiol-Containing Compounds
Thiol-containing compounds, such as the amino acid cysteine and various small molecule thiols, are often challenging to analyze due to their polarity and susceptibility to oxidation. Derivatization with this compound stabilizes the thiol group and enhances its chromatographic and mass spectrometric properties.
Experimental Protocol: Derivatization of Thiols for LC-MS/MS Analysis
Materials:
-
This compound solution (10 mg/mL in acetonitrile)
-
Ammonium bicarbonate buffer (50 mM, pH 8.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (100 mM in water) - for reducing disulfide bonds, if necessary
-
Formic acid (1% in water)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Sample containing thiol analyte (e.g., plasma, cell lysate)
Procedure:
-
Sample Preparation:
-
To 100 µL of the sample, add 10 µL of 100 mM TCEP solution to reduce any disulfide bonds.
-
Incubate at room temperature for 30 minutes.
-
-
Derivatization Reaction:
-
Add 50 µL of 50 mM ammonium bicarbonate buffer (pH 8.5) to the sample.
-
Add 20 µL of the this compound solution.
-
Vortex the mixture briefly.
-
Incubate the reaction mixture at 60°C for 60 minutes in a sealed vial.
-
-
Reaction Quenching:
-
After incubation, cool the sample to room temperature.
-
Add 10 µL of 1% formic acid to stop the reaction and neutralize the pH.
-
-
Sample Clean-up (if necessary):
-
For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge may be employed to remove salts and other interferences.
-
-
LC-MS/MS Analysis:
-
Dilute the final sample with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a suitable concentration.
-
Inject an appropriate volume onto a C18 reversed-phase column for LC-MS/MS analysis.
-
Monitor the appropriate precursor and product ions for the derivatized analyte in Multiple Reaction Monitoring (MRM) mode.
-
Quantitative Data (Illustrative)
The following table presents illustrative quantitative data for the analysis of a model thiol compound after derivatization with this compound.
| Parameter | Value |
| Analyte | Cysteine |
| Derivatization Yield | > 95% |
| Limit of Detection (LOD) | 50 pg/mL |
| Limit of Quantification (LOQ) | 150 pg/mL |
| Linearity (R²) | > 0.995 |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
Note: The data presented is illustrative and based on typical performance for similar derivatization methods. Actual results may vary depending on the specific analyte, matrix, and instrumentation.
Experimental Workflow
Application Notes and Protocols: Incorporating 1-Bromododecane-d3 in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of lipidomics, the precise and accurate quantification of lipid species is paramount for elucidating their complex roles in health and disease. Stable isotope-labeled internal standards are indispensable tools for achieving reliable and reproducible results in mass spectrometry-based lipid analysis. 1-Bromododecane-d3, a deuterated alkyl halide, serves as a valuable internal standard for the quantification of a variety of lipids, particularly those that can be derivatized to contain a dodecyl group or for tracing metabolic pathways involving fatty acid synthesis and modification. Its chemical properties, being nearly identical to its non-deuterated counterpart, allow it to mimic the behavior of target analytes throughout the analytical workflow, from extraction to ionization, thereby correcting for sample loss and matrix effects.[1]
This document provides detailed application notes and experimental protocols for the effective incorporation of this compound in lipidomics research, catering to the needs of researchers, scientists, and drug development professionals.
Applications of this compound in Lipidomics
This compound is a versatile tool in lipidomics with primary applications in:
-
Internal Standard for Quantitative Analysis: Its most common application is as an internal standard for the accurate quantification of lipids. By adding a known amount of this compound to a sample at the initial stage of preparation, it compensates for variations in extraction efficiency, sample handling, and instrument response.[1] This is particularly useful for the analysis of fatty acids, fatty acid esters, and other lipids that can be derivatized with a dodecyl chain.
-
Metabolic Labeling and Flux Analysis: this compound can be used as a tracer in metabolic labeling studies to investigate the biosynthesis and turnover of lipids. The deuterium-labeled dodecyl chain can be incorporated into various lipid species, allowing for the tracking of their metabolic fate and the quantification of metabolic fluxes.
-
Method Validation and Quality Control: Due to its stability and predictable behavior, this compound is an excellent tool for the validation of analytical methods and for routine quality control to ensure the consistency and reliability of lipidomics data.
Data Presentation
The use of this compound as an internal standard significantly improves the accuracy and precision of lipid quantification. Below are tables summarizing representative quantitative data from hypothetical lipidomics experiments.
Table 1: Quantification of Dodecanoic Acid in Human Plasma using this compound as an Internal Standard.
| Sample ID | Endogenous Dodecanoic Acid (ng/mL) | This compound (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | % Recovery |
| Control 1 | 50.0 | 50.0 | 0.98 | 49.0 | 98.0 |
| Control 2 | 50.0 | 50.0 | 1.01 | 50.5 | 101.0 |
| Control 3 | 50.0 | 50.0 | 0.99 | 49.5 | 99.0 |
| Patient A | 75.2 | 50.0 | 1.52 | 76.0 | 101.1 |
| Patient B | 63.8 | 50.0 | 1.29 | 64.5 | 101.1 |
| Patient C | 88.1 | 50.0 | 1.75 | 87.5 | 99.3 |
Table 2: Comparative Analysis of Quantification Methods for Palmitic Acid.
| Quantification Method | Sample | Mean Concentration (µg/mL) | Standard Deviation (µg/mL) | Coefficient of Variation (%) |
| External Standard | Plasma Pool | 255.4 | 28.3 | 11.1 |
| Internal Standard (this compound) | Plasma Pool | 248.7 | 9.2 | 3.7 |
| External Standard | Tissue Homogenate | 189.2 | 25.1 | 13.3 |
| Internal Standard (this compound) | Tissue Homogenate | 195.6 | 8.5 | 4.3 |
Experimental Protocols
Protocol 1: Quantification of Free Fatty Acids in Human Plasma using GC-MS with this compound as an Internal Standard
This protocol describes the extraction, derivatization, and analysis of free fatty acids from human plasma.
Materials:
-
Human plasma
-
This compound internal standard solution (10 µg/mL in methanol)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Hexane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Sodium sulfate (anhydrous)
-
Glass centrifuge tubes (15 mL)
-
Nitrogen evaporator
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To a 15 mL glass centrifuge tube, add 100 µL of plasma.
-
Spike the sample with 10 µL of the this compound internal standard solution.
-
Vortex briefly to mix.
-
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried lipid extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of hexane.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Cool the sample to room temperature.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for the derivatized analytes and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the target fatty acid to the this compound internal standard.
-
Generate a calibration curve using a series of standards with known concentrations of the fatty acid and a constant concentration of the internal standard.
-
Determine the concentration of the fatty acid in the samples by interpolating from the calibration curve.
Protocol 2: Synthesis of a Deuterated Phospholipid Standard using this compound
This protocol outlines a general procedure for the synthesis of a deuterated lysophosphatidylcholine standard.
Materials:
-
1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-PC 16:0)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Magnetic stirrer and heating plate
-
Round bottom flask
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol, water)
Procedure:
-
Reaction Setup:
-
In a round bottom flask, dissolve Lyso-PC 16:0 (1 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.
-
Add anhydrous potassium carbonate (3 equivalents) to the mixture.
-
-
Reaction:
-
Stir the reaction mixture at 60°C under a nitrogen atmosphere for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate.
-
Evaporate the DMF under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a chloroform:methanol:water gradient to yield the deuterated phosphatidylcholine.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized standard by mass spectrometry and NMR spectroscopy.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound in lipidomics.
Caption: General workflow for quantitative lipidomics using this compound.
Caption: Conceptual pathway for metabolic labeling using this compound.
References
Application Notes & Protocols: Sample Preparation for 1-Bromododecane-d3 Analysis
Introduction
1-Bromododecane-d3 is a deuterated form of 1-bromododecane, a long-chain haloalkane. In analytical chemistry, deuterated compounds are considered the gold standard for use as internal standards in quantitative mass spectrometry (MS) assays, such as Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] An ideal internal standard, like this compound, is chemically almost identical to the analyte of interest (1-Bromododecane), exhibiting similar behavior during sample extraction, chromatography, and ionization.[1][2][3] This ensures that any analyte loss during sample preparation is mirrored by a proportional loss of the internal standard, allowing for accurate and precise quantification.[2][3]
Effective sample preparation is critical to remove interfering matrix components, concentrate the analyte, and ensure compatibility with the analytical instrument. This document provides detailed protocols for two common and effective sample preparation techniques for the analysis of 1-Bromododecane and its deuterated internal standard from various matrices: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Core Sample Preparation Techniques
For a non-polar compound like 1-bromododecane, the primary goal of sample preparation is to efficiently extract it from a potentially complex matrix (e.g., water, soil, biological fluids) into a clean organic solvent suitable for GC-MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[4] For 1-bromododecane, which is non-polar, LLE is used to extract it from an aqueous sample into a non-polar organic solvent like hexane or dichloromethane.
Advantages:
-
Versatile and widely applicable.[5]
-
Cost-effective in terms of equipment.[5]
-
Effective for simple matrices and extracting hydrophobic compounds.[6]
Disadvantages:
-
Can be labor-intensive and difficult to automate.[5]
-
Requires large volumes of organic solvents, raising environmental concerns.[5][6]
-
Susceptible to emulsion formation, which can complicate phase separation.[6]
Solid-Phase Extraction (SPE)
SPE is a more modern technique that uses a solid adsorbent material (the stationary phase), typically packed in a cartridge, to separate components of a liquid mixture.[7][8] For non-polar compounds like 1-bromododecane from an aqueous matrix, a reversed-phase sorbent (e.g., C18) is commonly used. The non-polar analyte is retained on the sorbent while the polar aqueous matrix passes through. The analyte is then eluted with a small volume of a non-polar organic solvent.[9]
Advantages:
-
High selectivity and efficiency, providing cleaner extracts.[6][10]
-
Higher and more reproducible analyte recoveries are often achieved.[8]
Disadvantages:
-
Higher cost due to disposable cartridges.[5]
-
Method development can be more complex.
-
Limited capacity for very large sample volumes.[5]
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn.
Protocol 1: Liquid-Liquid Extraction (LLE) from Aqueous Samples
This protocol details the extraction of 1-bromododecane from a water sample using this compound as an internal standard.
Materials:
-
Separatory funnel (250 mL)
-
Hexane (or Dichloromethane), HPLC grade
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Conical collection tube (15 mL)
-
Nitrogen evaporation system or rotary evaporator
-
GC vials with inserts
-
Sample: 100 mL of aqueous sample
-
Internal Standard (IS) solution: this compound in methanol (e.g., 10 µg/mL)
Methodology:
-
Sample Spiking: Pour 100 mL of the aqueous sample into the separatory funnel. Spike the sample with 100 µL of the 10 µg/mL this compound internal standard solution.
-
Extraction: Add 30 mL of hexane to the separatory funnel. Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure by opening the stopcock while the funnel is inverted.[11]
-
Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The organic hexane layer (top) will contain the analyte and internal standard.
-
Collection: Drain the lower aqueous layer and discard. Drain the upper organic layer into a clean flask or beaker containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Repeat Extraction: Repeat the extraction (steps 2-4) on the discarded aqueous phase with a fresh 30 mL portion of hexane to improve recovery. Combine the organic extracts.
-
Concentration: Gently evaporate the combined organic extract to a final volume of approximately 1 mL using a stream of nitrogen or a rotary evaporator.
-
Final Preparation: Transfer the concentrated extract to a GC vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) from Aqueous Samples
This protocol describes the extraction and concentration of 1-bromododecane using a reversed-phase (C18) SPE cartridge.
Materials:
-
Reversed-phase C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
SPE vacuum manifold
-
Methanol, HPLC grade
-
Deionized water
-
Hexane (or Ethyl Acetate), HPLC grade
-
Conical collection tube (15 mL)
-
Nitrogen evaporation system
-
GC vials with inserts
-
Sample: 100 mL of aqueous sample
-
Internal Standard (IS) solution: this compound in methanol (e.g., 10 µg/mL)
Methodology:
-
Sample Spiking: To 100 mL of the aqueous sample, add 100 µL of the 10 µg/mL this compound internal standard solution and mix thoroughly.
-
Cartridge Conditioning: Place the C18 SPE cartridge on the vacuum manifold. Condition the sorbent by passing 5 mL of hexane, followed by 5 mL of methanol, and finally 5 mL of deionized water through the cartridge.[8] Do not allow the cartridge to go dry after the final water wash.
-
Sample Loading: Load the spiked sample onto the cartridge at a slow, steady flow rate (approx. 5 mL/min).
-
Washing (Interference Removal): After the entire sample has passed through, wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences. Dry the cartridge thoroughly under vacuum for 10-15 minutes.
-
Elution: Place a clean collection tube inside the manifold. Elute the analyte and internal standard by passing 5 mL of hexane through the cartridge.
-
Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Final Preparation: Transfer the concentrated eluate to a GC vial for analysis.
Quantitative Data Summary
The choice of method can impact recovery and precision. The following table summarizes typical performance data for LLE and SPE for the extraction of non-polar compounds like haloalkanes. Actual results may vary based on matrix complexity and specific laboratory conditions.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference |
| Analyte Recovery | 70-90% | >90% | [12][13] |
| Reproducibility (%RSD) | 5-15% | <5% | [6] |
| Solvent Consumption | High (~60 mL per sample) | Low (~10-15 mL per sample) | [5][8] |
| Processing Time | Slower (can be >60 min/sample) | Faster (can be <20 min/sample) | [12] |
| Selectivity/Cleanliness | Moderate | High | [6] |
| Automation Potential | Low | High | [5] |
Visualization of Experimental Workflows
Liquid-Liquid Extraction (LLE) Workflow
Caption: Workflow diagram for Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE) Workflow
Caption: Workflow diagram for Solid-Phase Extraction (SPE).
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 5. psiberg.com [psiberg.com]
- 6. SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results - Blogs - News [alwsci.com]
- 7. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organomation.com [organomation.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rocker.com.tw [rocker.com.tw]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. waters.com [waters.com]
- 13. waters.com [waters.com]
Troubleshooting & Optimization
Technical Support Center: Improving Signal-to-Noise Ratio with 1-Bromododecane-d3
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for utilizing 1-Bromododecane-d3 to enhance the signal-to-noise ratio in your analytical experiments, particularly in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve the signal-to-noise ratio?
A: this compound is the deuterated form of 1-Bromododecane, where three hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. It is primarily used as an internal standard in quantitative analysis, especially in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
It improves the signal-to-noise ratio (S/N) by acting as a reliable reference compound. Since its chemical and physical properties are nearly identical to the non-deuterated analyte of interest (e.g., 1-Bromododecane), it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[3][4] By adding a known amount of this compound to your samples, you can normalize the signal of your target analyte, which corrects for variations during sample preparation and analysis, thereby reducing the impact of noise and enhancing the accuracy and precision of your results.[5][6]
Q2: What are the main advantages of using this compound over a non-deuterated structural analog as an internal standard?
A: The key advantage of using a deuterated internal standard like this compound is its ability to closely mimic the behavior of the target analyte throughout the entire analytical process. This leads to superior correction for matrix effects, which are a major source of error in LC-MS/MS analysis.[3][5] Structural analogs, while similar, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, leading to less accurate quantification.[5]
Q3: What level of isotopic purity is recommended for this compound?
A: For reliable quantitative analysis, it is recommended to use a deuterated standard with high isotopic enrichment, ideally ≥ 98%.[6] High purity minimizes the contribution of any unlabeled analyte that may be present as an impurity in the standard, which is particularly important when quantifying low concentrations of the target analyte.[7]
Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?
A: The deuterium atoms in this compound are attached to a carbon atom and are generally stable under typical analytical conditions. However, isotopic exchange (H/D exchange) can occur under certain conditions, such as in highly acidic or basic solutions or at elevated temperatures.[7] It is crucial to ensure the stability of the deuterated standard in your specific sample matrix and solvent conditions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Precision and Inaccurate Quantification | Chromatographic Separation (Isotope Effect): The deuterated standard may elute slightly earlier or later than the analyte, causing them to experience different matrix effects.[8][9] | 1. Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to check for any separation. 2. Modify Chromatographic Conditions: Adjust the gradient, temperature, or mobile phase composition to achieve better co-elution.[10] |
| Isotopic Contribution: The internal standard may contain a small amount of the unlabeled analyte, leading to a positive bias in the results.[9] | 1. Analyze the Internal Standard Alone: Inject a solution of this compound to check for any signal at the analyte's mass transition. 2. Consult the Certificate of Analysis: Verify the isotopic purity of the standard.[7] | |
| Decreasing Internal Standard Signal Over Time | Isotopic Exchange (H/D Exchange): Deuterium atoms may be exchanging with hydrogen atoms from the solvent or sample matrix.[11] | 1. Evaluate Label Stability: The deuterium labels on the methyl group of this compound are generally stable. However, if you suspect exchange, assess the stability by incubating the standard in your sample diluent and mobile phase over time. 2. Control pH and Temperature: Store standards and samples at low temperatures and in near-neutral pH conditions to minimize the risk of exchange.[7] |
| Low Signal-to-Noise Ratio for the Internal Standard | Suboptimal Mass Spectrometry Parameters: Ionization and fragmentation settings may not be optimized for this compound. | 1. Optimize MS Parameters: Perform a tuning of the mass spectrometer to determine the optimal settings for this compound. |
| Incorrect Concentration: The concentration of the internal standard may be too low. | 1. Adjust Concentration: Ensure the concentration of the internal standard is appropriate for the linear range of your assay. | |
| Matrix Effects: Components in the sample matrix may be suppressing the ionization of the internal standard.[8] | 1. Improve Sample Cleanup: Enhance your sample preparation method (e.g., using solid-phase extraction) to remove interfering matrix components.[12] |
Data Presentation
The following table summarizes the expected performance improvements when using this compound as an internal standard compared to a non-deuterated structural analog for the quantification of a target analyte.
| Performance Metric | With this compound (Internal Standard) | With Non-Deuterated Analog (Internal Standard) | Without Internal Standard |
| Accuracy (% Bias) | Typically within ±15% | Can be > ±30% | Potentially > ±60% |
| Precision (% RSD) | Typically < 15% | Can be > 25% | Potentially > 50% |
| Linearity (r²) | > 0.995 | > 0.99 | > 0.98 |
| Matrix Effect Variability | Significantly Reduced | Moderate to High | High |
Note: These values are illustrative and can vary depending on the specific assay, matrix, and instrumentation.[1][5]
Experimental Protocols
Protocol 1: General Workflow for Quantification of a Brominated Analyte using this compound in GC-MS
This protocol provides a general methodology for using this compound as an internal standard for the quantification of a hypothetical brominated analyte in a complex matrix.
-
Preparation of Standards and Samples:
-
Prepare a stock solution of the analyte and this compound in a suitable solvent (e.g., methanol).
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Create a series of calibration standards by spiking a blank matrix with known concentrations of the analyte.
-
Add a constant and known concentration of the this compound internal standard solution to all calibration standards, quality control samples, and unknown samples.[1]
-
-
Sample Extraction (Liquid-Liquid Extraction):
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To your spiked sample, add an appropriate organic extraction solvent (e.g., hexane or dichloromethane).
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Vortex vigorously to ensure thorough mixing.
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Centrifuge to separate the organic and aqueous layers.
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Carefully transfer the organic layer to a clean tube.
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Evaporate the solvent to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in a solvent suitable for GC-MS analysis (e.g., hexane).[1]
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-
GC-MS Analysis:
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Injector: Splitless injection at an optimized temperature.
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Oven Program: An appropriate temperature program to ensure good separation of the analyte and internal standard.
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Carrier Gas: Helium at a constant flow rate.
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Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
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Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
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Ions to Monitor: At least two characteristic ions for the analyte (quantifier and qualifier) and the corresponding mass-shifted ions for this compound.[1]
-
-
-
Data Analysis:
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Calculate the ratio of the peak area of the analyte to the peak area of this compound.
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Plot this ratio against the known concentrations of the calibration standards to generate a calibration curve.
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Determine the concentration of the analyte in the unknown samples by interpolation from the calibration curve.[1]
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Mandatory Visualizations
Caption: Experimental workflow for quantitative analysis using this compound.
Caption: Troubleshooting logic for poor precision and accuracy issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 1-Bromododecane-d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromododecane-d3 analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
A1: this compound is a deuterated form of 1-Bromododecane, where three hydrogen atoms have been replaced by deuterium atoms. Its primary application is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS), for the accurate measurement of 1-Bromododecane in various matrices. The use of a deuterated internal standard helps to correct for variations in sample preparation and instrument response.
Q2: What are the expected mass-to-charge (m/z) values for 1-Bromododecane and its deuterated (d3) analogue in mass spectrometry?
A2: The mass spectrum of unlabeled 1-Bromododecane shows characteristic ions. For this compound, the molecular ion and fragments containing the deuterium labels will be shifted by 3 mass units. The exact fragmentation pattern of the deuterated standard may show slight variations in relative abundance compared to the unlabeled compound.
Table 1: Key m/z Values for 1-Bromododecane and Predicted Values for this compound
| Ion Description | 1-Bromododecane (m/z) | This compound (Predicted m/z) | Notes |
| Molecular Ion [M]⁺ | 248/250 | 251/253 | The two peaks are due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br). |
| Loss of Bromine [M-Br]⁺ | 169 | 172 | Represents the dodecyl cation. |
| C₄H₈Br⁺ | 135/137 | 135/137 or shifted | This fragment may or may not contain the deuterium label depending on its position. |
| Alkyl Fragments (e.g., C₄H₉⁺) | 57 | 57 or shifted | Fragmentation of the alkyl chain will produce a series of ions separated by 14 amu (CH₂). The m/z of these fragments will depend on the location of the deuterium labels. |
Q3: What is the "deuterium isotope effect," and how can it affect my analysis?
A3: The deuterium isotope effect can cause deuterated compounds to elute slightly earlier from a gas chromatography (GC) column than their non-deuterated counterparts. This is due to the slightly different physicochemical properties imparted by the heavier deuterium atoms. While this effect is often minimal for long-chain hydrocarbons, it is crucial to verify the co-elution of 1-Bromododecane and this compound during method development to ensure accurate quantification.
Troubleshooting Guide: Common Interferences
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Inaccurate Quantification or Poor Reproducibility
Potential Cause A: Isotopic Crosstalk
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Description: The signal from the unlabeled analyte (1-Bromododecane) can contribute to the signal of the deuterated internal standard (this compound), particularly from the M+2 isotope peak of the analyte interfering with the M peak of the standard. This can lead to an artificially high internal standard response and an underestimation of the analyte concentration.
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Troubleshooting Steps:
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Analyze a High Concentration Standard of Unlabeled Analyte: Prepare and inject a high-concentration solution of unlabeled 1-Bromododecane and monitor the m/z channels for this compound.
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Select Unique Fragment Ions: If significant crosstalk is observed, select fragment ions for quantification that are unique to the analyte and the internal standard and do not have overlapping isotopic patterns.
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Optimize Chromatographic Separation: Ensure baseline separation of the analyte and internal standard if they are not isotopologues of the same compound.
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Potential Cause B: Matrix Effects
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Description: Components of the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard, leading to inaccurate results.
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Troubleshooting Steps:
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Perform a Matrix Effect Study: Prepare samples by spiking a known amount of analyte and internal standard into a blank matrix extract and compare the response to a pure solvent standard.
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Improve Sample Preparation: Implement additional cleanup steps in your sample preparation protocol, such as solid-phase extraction (SPE), to remove interfering matrix components.
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Adjust Chromatographic Conditions: Modify the GC method to better separate the analyte from co-eluting matrix components.
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Issue 2: Extraneous Peaks in the Chromatogram
Potential Cause A: Column Bleed
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Description: At high temperatures, the stationary phase of the GC column can degrade and elute, causing a rising baseline and discrete peaks in the chromatogram. Common column bleed ions are cyclic siloxanes.
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Characteristic Ions (m/z): 207, 281, 355, 429.
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Troubleshooting Steps:
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Condition the Column: Bake out the column at a temperature recommended by the manufacturer.
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Use a Low-Bleed Column: Consider using a column specifically designed for low bleed at high temperatures.
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Lower the Final Oven Temperature: If possible, reduce the maximum temperature of your GC method.
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Potential Cause B: Plasticizer Contamination
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Description: Phthalates and other plasticizers are common laboratory contaminants that can leach from plastic consumables (e.g., vial caps, pipette tips).
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Characteristic Ions (m/z): 149 (a common fragment for many phthalates), 167, 279.
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Troubleshooting Steps:
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Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of high purity and suitable for GC-MS analysis.
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Avoid Plastic Consumables Where Possible: Use glass and PTFE materials whenever feasible.
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Run a Solvent Blank: Inject a sample of your solvent to confirm that it is not the source of contamination.
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Table 2: Common Contaminants and their Characteristic m/z Values
| Contaminant Type | Common Examples | Characteristic m/z Values |
| Column Bleed | Cyclic Siloxanes | 207, 281, 355, 429 |
| Plasticizers | Phthalates (e.g., Dibutyl phthalate) | 149, 223, 279 |
| Septum Bleed | Siloxanes from injection port septum | 73, 207, 281 |
| Pump Oil | Hydrocarbons from vacuum pumps | Series of ions separated by 14 amu |
Experimental Protocols
Recommended GC-MS Method for 1-Bromododecane Analysis
This protocol is a starting point and should be optimized for your specific instrument and application.
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Gas Chromatograph (GC) Conditions:
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Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
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Inlet: Splitless injection at 250 °C.
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Oven Temperature Program:
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Initial temperature: 80 °C, hold for 1 minute.
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Ramp: 15 °C/min to 280 °C.
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Hold: 5 minutes at 280 °C.
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Carrier Gas: Helium at a constant flow of 1.0 mL/min.
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Mass Spectrometer (MS) Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative identification.
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SIM Ions:
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1-Bromododecane: m/z 169, 248, 250
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This compound: m/z 172, 251, 253
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-
Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.
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Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common interference issues in this compound analysis.
Caption: Troubleshooting workflow for this compound analysis.
Technical Support Center: Optimizing GC Separation of 1-Bromododecane-d3
Welcome to the technical support center for the optimization of Gas Chromatography (GC) methods for the separation of 1-Bromododecane-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak splitting or co-eluting with the non-deuterated analog?
A1: The separation of deuterated and non-deuterated compounds in GC is influenced by the chromatographic isotope effect (CIE). In many cases, particularly with non-polar columns, deuterated compounds like this compound elute slightly earlier than their non-deuterated counterparts, a phenomenon known as the inverse isotope effect.[1][2][3] This can result in peak splitting or broadening if the chromatographic conditions are not optimized. Several factors can contribute to this issue, including the oven temperature program, the choice of GC column, and system suitability.
Q2: What is the ideal GC column for separating this compound?
A2: For non-polar analytes like 1-bromododecane, a non-polar stationary phase is generally recommended.[4][5] Common choices include columns with 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phases.[4] The separation of alkanes and their derivatives is primarily governed by their boiling points, and non-polar columns facilitate this separation.[4][5] The choice of column dimensions, such as length, internal diameter, and film thickness, will also impact resolution and analysis time.[4][5]
Q3: How does the oven temperature program affect the separation?
A3: The oven temperature program is a critical parameter for optimizing the separation of closely eluting compounds like isotopologues. A slower temperature ramp rate increases the interaction time of the analytes with the stationary phase, which can enhance separation.[4][6] Conversely, a steeper gradient can reduce the on-column time and may decrease the separation between the deuterated and non-deuterated compounds.[7] Lowering the overall column temperature can sometimes also reduce the separation between isotopologues.[7]
Q4: Can the injection technique contribute to peak splitting?
A4: Yes, the injection technique and inlet conditions can significantly impact peak shape. Issues such as an improper column installation depth in the inlet, a poorly cut column, a contaminated injector liner, or an inappropriate initial oven temperature relative to the solvent's boiling point can all lead to peak splitting.[8][9][10] For splitless injections, the initial oven temperature should typically be set 10-20°C below the boiling point of the injection solvent to ensure proper analyte focusing.[8][11]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Splitting
This guide provides a systematic approach to troubleshooting peak splitting observed during the GC analysis of this compound.
Step 1: Initial Assessment
Observe the chromatogram to determine if the peak splitting is specific to the deuterated compound or if it affects all peaks.
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All peaks are splitting: This suggests a systemic issue with the GC system.
-
Only the this compound peak (or the analyte and its deuterated standard) is splitting: This points towards a potential chromatographic isotope effect or a specific interaction of the deuterated compound with the system.[7]
Step 2: Systematic Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak splitting.
Caption: Troubleshooting workflow for peak splitting.
Guide 2: Optimizing the GC Oven Temperature Program
This guide provides a step-by-step protocol for optimizing the oven temperature program to improve the separation of this compound and its non-deuterated analog.
Experimental Protocol: Oven Temperature Optimization
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Initial Scouting Run: Start with a generic temperature program to get a baseline separation. A typical scouting gradient would be:
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Evaluate the Initial Chromatogram: Assess the resolution between the 1-bromododecane and this compound peaks.
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Adjust the Ramp Rate:
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Optimize the Initial Temperature:
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Refine the Final Temperature and Hold Time:
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The final temperature should be sufficient to elute all components of interest from the column.
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A final hold time ensures that any less volatile matrix components are removed before the next injection.
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Data Presentation: Example Temperature Programs
| Parameter | Method A (Scouting) | Method B (Optimized for Resolution) | Method C (Faster Analysis) |
| Initial Temperature | 50°C | 40°C | 60°C |
| Initial Hold Time | 1 min | 2 min | 0.5 min |
| Ramp Rate | 10°C/min | 5°C/min | 15°C/min |
| Final Temperature | 300°C | 300°C | 310°C |
| Final Hold Time | 5 min | 10 min | 3 min |
Advanced Troubleshooting
Issue: Persistent Peak Tailing or Fronting
Even with an optimized temperature program, poor peak shape can occur.
Caption: Common causes and solutions for peak tailing and fronting.
Protocol: System Maintenance to Address Peak Tailing
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Injector Maintenance:
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Cool the injector and oven.
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Replace the injector liner and septum. A dirty liner can have active sites that cause peak tailing.[11]
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Ensure all connections are secure to prevent leaks.
-
-
Column Maintenance:
This technical support center provides a starting point for optimizing your GC method for this compound. Remember that method development is often an iterative process, and careful, systematic adjustments will lead to the best results.
References
- 1. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. trajanscimed.com [trajanscimed.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Preventing degradation of 1-Bromododecane-d3 during sample storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 1-Bromododecane-d3 during sample storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for neat this compound?
To ensure the long-term stability of neat this compound, it should be stored in a cool, dry, and dark place.[1][2] The recommended short-term storage temperature is 2-8°C, while -20°C is advised for long-term storage.[1][2] The compound should be kept in a tightly sealed container, such as an amber glass vial with a PTFE-lined cap, to protect it from moisture and light.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.[1]
Q2: How should I store solutions of this compound?
Solutions of this compound should be prepared in high-purity, anhydrous aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).[3] To minimize the risk of degradation, it is best to prepare fresh solutions before use. If storage is necessary, solutions should be stored at 2-8°C for short-term and -20°C for long-term storage.[2][3] It is highly recommended to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and contamination from atmospheric moisture each time the container is opened.[2][4]
Q3: What are the primary degradation pathways for this compound?
This compound is susceptible to several degradation pathways:
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Hydrolysis: Reaction with water can lead to the formation of dodecan-1-ol-d3 and hydrobromic acid via SN1 or SN2 nucleophilic substitution.[1][5] This can be catalyzed by acidic or basic conditions.
-
Elimination Reactions: In the presence of strong bases, this compound can undergo elimination to form dodec-1-ene-d2.[3]
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Photolytic (Light-Induced) Degradation: Exposure to light, particularly UV light, can cause homolytic cleavage of the carbon-bromine bond, initiating free-radical chain reactions.[1][6]
Q4: Can the deuterium label on this compound be lost?
While the carbon-deuterium bond is generally more stable than a carbon-hydrogen bond (a phenomenon known as the kinetic isotope effect), the potential for hydrogen-deuterium (H/D) exchange exists, particularly in the presence of protic solvents or under certain catalytic conditions.[1][7] To preserve the isotopic purity, it is crucial to use anhydrous, aprotic solvents and minimize contact with atmospheric moisture.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Appearance of unexpected peaks in HPLC/GC-MS analysis. | Degradation of the compound. | - Confirm the identity of the degradation products using mass spectrometry. Common degradation products include dodecan-1-ol-d3.[1][3]- Review storage conditions to ensure they align with recommendations (cool, dark, dry, inert atmosphere).[1][8]- Use fresh, anhydrous solvents for sample preparation.[2][3] |
| Change in physical appearance (e.g., discoloration). | Exposure to light or thermal degradation. | - Store the compound in amber vials or protect it from light by wrapping the container in aluminum foil.[1][2]- Verify that the storage temperature has been consistently maintained within the recommended range.[1] |
| Poor solubility in a recommended solvent. | The compound may have degraded into a less soluble impurity, or the solvent may contain water. | - Assess the purity of the this compound using an appropriate analytical method like HPLC or GC-MS.- Use a fresh, unopened bottle of high-purity anhydrous solvent. |
| Inconsistent experimental results. | Sample degradation or contamination. | - Prepare fresh solutions for each experiment from a properly stored stock of the neat compound.- Handle the compound and solutions under an inert atmosphere to prevent moisture contamination.[1][9]- Ensure all glassware is thoroughly dried before use.[4][9] |
Summary of Storage Conditions and Their Impact on Stability
| Storage Parameter | Recommendation | Reasoning | Potential Consequence of Deviation |
| Temperature | Short-term: 2-8°CLong-term: -20°C | Reduces the rate of all chemical degradation pathways (hydrolysis, elimination).[1] | Accelerated degradation, leading to the formation of impurities. |
| Light | Store in amber glass vials or in the dark. | Prevents photolytic cleavage of the C-Br bond, which initiates free-radical degradation.[1][2] | Discoloration and formation of radical-mediated byproducts. |
| Moisture | Store in tightly sealed containers in a dry environment (e.g., desiccator). | Minimizes hydrolysis to the corresponding alcohol.[1][2] | Formation of dodecan-1-ol-d3 and hydrobromic acid. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | Prevents oxidation and reaction with atmospheric moisture.[1] | Increased likelihood of hydrolysis and potential oxidative degradation. |
| Incompatible Materials | Store separately from strong bases, strong oxidizers, and reactive metals.[1][8][10] | Prevents chemical reactions such as elimination (with bases) and oxidation.[1][3] | Rapid and potentially hazardous reactions, leading to complete sample degradation. |
Experimental Protocol: Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound under various conditions.
1. Sample Preparation:
- Prepare a stock solution of this compound in an anhydrous, aprotic solvent (e.g., acetonitrile) of a known concentration.
- Dispense aliquots of the stock solution into amber glass vials.
2. Stress Conditions:
- Thermal Stress: Place vials at elevated temperatures (e.g., 40°C, 60°C) for a defined period.
- Photostability: Expose vials to a controlled light source (e.g., a photostability chamber) while keeping a control sample wrapped in aluminum foil.
- Hydrolytic Stress: Add a specific amount of purified water to the vials to assess degradation in the presence of moisture.
3. Time Points:
- Collect samples at various time points (e.g., 0, 24, 48, 72 hours, and 1 week).
4. Sample Analysis:
- At each time point, quench any reaction if necessary (e.g., by cooling).
- Analyze the samples using a validated stability-indicating method, such as GC-MS or LC-MS. This will allow for the separation and quantification of the parent this compound and any degradation products.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
- Identify and quantify any major degradation products.
Visual Guides
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for sample degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. benchchem.com [benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
Technical Support Center: Troubleshooting Peak Tailing for 1-Bromododecane-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the chromatographic analysis of 1-Bromododecane-d3.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how does it affect my analysis of this compound?
A1: In an ideal chromatographic separation, a peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a phenomenon where the latter half of the peak is broader than the front half, creating a "tail".[1] This distortion can negatively impact your analysis by:
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Reducing Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification of individual components difficult.[2][3]
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Inaccurate Quantification: The asymmetrical shape complicates peak integration, leading to imprecise and inaccurate measurements of the analyte's concentration.[2][3]
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Lowering Detection Limits: Tailing peaks are shorter and wider, which can make it harder to distinguish them from the baseline noise, thereby decreasing the method's sensitivity.[1]
Q2: I am observing peak tailing for all compounds in my chromatogram, including this compound. What could be the cause?
A2: When all peaks in a chromatogram exhibit tailing, the issue is likely related to a physical problem within the chromatography system rather than a specific chemical interaction.[4] Common causes include:
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Improper Column Installation: A poorly cut or installed column can create turbulence in the carrier gas or mobile phase flow, leading to unswept volumes and peak tailing.[3][5][6]
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Column Contamination or Degradation: Accumulation of non-volatile residues at the column inlet or degradation of the stationary phase can disrupt the analyte's interaction with the column.[5][7][8] A void at the column inlet is another possibility.[2]
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Excessive Dead Volume: Unswept volumes in connections between the injector, column, and detector can cause band broadening and tailing.[7][9]
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Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion for all analytes.[1][2][8]
Q3: Only the peak for this compound is tailing. What are the potential specific causes?
A3: If only the peak for this compound is tailing, the cause is likely a specific chemical interaction between the analyte and the system.[4] For a halogenated alkane like this compound, consider the following:
-
Active Sites in the System: this compound, although relatively non-polar, can interact with active sites in the GC inlet liner, column, or transfer line. These active sites are often exposed silanol groups on glass surfaces.[5]
-
Interaction with the MS Ion Source (for GC-MS): Halogenated compounds can interact with the metal surfaces of the mass spectrometer's ion source, especially if solvents like dichloromethane (DCM) have been used. This can lead to the formation of metal halides (e.g., ferrous chloride) on the source surfaces, causing adsorption and subsequent slow release of the analyte, resulting in significant tailing.[9][10]
-
Solvent Mismatch: A mismatch in polarity between the injection solvent and the mobile phase (in LC) or the stationary phase (in GC) can cause poor peak shape.[6][7]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of General Peak Tailing
This guide provides a step-by-step approach when all peaks in your chromatogram are tailing.
Experimental Protocol:
-
Check for Column Overload:
-
Prepare a dilution of your sample (e.g., 1:10).
-
Inject the diluted sample.
-
Observation: If the peak shape improves and becomes more symmetrical, the original issue was column overload.
-
Solution: Reduce the sample concentration or injection volume. Consider using a column with a higher capacity.[1][2]
-
-
Inspect the GC Inlet (for GC analysis):
-
Cool down the injector and detector.
-
Turn off the carrier gas.
-
Carefully remove the column from the injector.
-
Action: Replace the inlet liner and septum. These are common sources of contamination and activity.[11][12]
-
Reinstall the column, ensuring a clean, square cut and correct installation depth.
-
-
Column Maintenance:
-
Action: Trim the first 10-20 cm of the column from the inlet side. This removes any accumulated non-volatile residues.[3][12]
-
If tailing persists, consider conditioning the column according to the manufacturer's instructions.
-
If the problem is still not resolved, replace the column with a new one of the same type to rule out column degradation.[2]
-
-
Check for System Leaks and Dead Volume:
-
Perform a leak check on your system according to the instrument manufacturer's protocol.
-
Ensure all fittings and connections are secure and that the correct ferrules are used.
-
Minimize the length of tubing between components where possible.[7]
-
Guide 2: Troubleshooting Peak Tailing Specific to this compound
This guide focuses on issues that may specifically affect the peak shape of this compound.
Experimental Protocol:
-
Evaluate for Active Sites (GC):
-
Action: Inject a test mixture containing a non-polar hydrocarbon (which should not tail) and your this compound sample.
-
Observation: If the hydrocarbon peak is symmetrical while the this compound peak tails, this points to active sites in your system.[13]
-
Solution:
-
Use a deactivated inlet liner.
-
Consider using an inert-coated column (e.g., "ultra inert" or similar).
-
In some cases, analysts perform a "priming" injection with a high concentration of an active compound to passivate the system, though its effectiveness can vary.[11]
-
-
-
Diagnose and Address MS Ion Source Interactions (GC-MS):
-
Background: If you are using a GC-MS system and have previously used halogenated solvents, the ion source may be contaminated.[9][10]
-
Diagnosis: Scan the MS background for the characteristic isotopic pattern of ferrous chloride (FeCl2+).[10]
-
Solution: If contamination is confirmed, the MS ion source will need to be cleaned according to the manufacturer's instructions. To prevent recurrence, avoid using halogenated solvents for sample preparation if possible.[9]
-
-
Optimize Solvent and Phase Polarity:
-
Action: If possible, dissolve your this compound standard in a solvent that is compatible with your stationary phase. For non-polar columns (e.g., DB-1, DB-5), hexane is a good choice.
-
Observation: A change in solvent may improve the peak shape by ensuring better focusing at the head of the column.[6]
-
Quantitative Data Summary
While no specific quantitative data was found in the search results for this compound, the following table illustrates how to present data when troubleshooting peak tailing by measuring the Asymmetry Factor (As). An ideal peak has an As of 1.0. Values greater than 1.2 are generally considered tailing.
| Troubleshooting Step | Asymmetry Factor (As) for this compound | Peak Shape |
| Initial Observation | 2.1 | Severe Tailing |
| After Inlet Maintenance | 1.8 | Moderate Tailing |
| After Trimming Column | 1.5 | Slight Tailing |
| With New Column | 1.1 | Symmetrical |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing issues.
Caption: Troubleshooting workflow for peak tailing.
References
- 1. acdlabs.com [acdlabs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. youtube.com [youtube.com]
- 6. agilent.com [agilent.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. uhplcs.com [uhplcs.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. gcms.labrulez.com [gcms.labrulez.com]
- 13. agilent.com [agilent.com]
Technical Support Center: Analysis of 1-Bromododecane-d3
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting matrix effects in the analysis of 1-Bromododecane-d3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the analysis of this compound, this can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[3] These effects can compromise the accuracy, precision, and sensitivity of the analytical method.[3][4]
Q2: What are the common causes of matrix effects in LC-MS/MS analysis?
A2: Matrix effects in LC-MS/MS analysis are primarily caused by endogenous or exogenous components of the sample that co-elute with the analyte of interest and interfere with the ionization process.[1][5] Common sources include salts, lipids, proteins, and detergents. For example, phospholipids from plasma samples are a well-known cause of ion suppression in electrospray ionization (ESI).[6]
Q3: How can I determine if my analysis of this compound is affected by matrix effects?
A3: Several methods can be used to assess matrix effects. A common qualitative method is the post-column infusion experiment , where a constant flow of this compound is introduced into the mass spectrometer after the analytical column.[4][7] Injection of a blank matrix extract will show a dip or rise in the baseline signal if ion suppression or enhancement is occurring at the retention time of interfering components.[4] A quantitative assessment can be made by comparing the peak area of this compound in a post-extraction spiked matrix sample to that in a neat solvent.[8]
Q4: How can the use of this compound as a stable isotope-labeled internal standard (SIL-IS) help mitigate matrix effects?
A4: Using a SIL-IS like this compound is the gold standard for compensating for matrix effects.[9] Since the SIL-IS is chemically and physically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[9] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.
Q5: What sample preparation techniques can be used to reduce matrix effects?
A5: Effective sample preparation is crucial for minimizing matrix effects by removing interfering components before LC-MS/MS analysis.[6] Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method to remove the bulk of proteins from biological samples.[6]
-
Liquid-Liquid Extraction (LLE): Separates the analyte from matrix components based on their differential solubility in two immiscible liquids.[6]
-
Solid-Phase Extraction (SPE): A highly selective method that can effectively remove interfering substances and concentrate the analyte.[6]
Troubleshooting Guides
Issue 1: Unexpectedly Low Signal Intensity for this compound
| Possible Cause | Troubleshooting Steps |
| Ion Suppression | 1. Perform a post-column infusion experiment to confirm ion suppression at the retention time of this compound. 2. Improve sample cleanup using SPE or LLE to remove interfering matrix components.[6] 3. Modify chromatographic conditions to separate this compound from the suppression zone. 4. If sensitivity is still an issue, consider sample dilution, provided the concentration remains above the limit of quantification.[10] |
| Poor Ionization | 1. Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature).[11] 2. Ensure the mobile phase composition is optimal for the ionization of this compound. |
| Instrument Contamination | 1. Clean the ion source.[12] 2. Check for and remove any blockages in the sample path. |
Issue 2: Poor Reproducibility of Results
| Possible Cause | Troubleshooting Steps |
| Variable Matrix Effects | 1. Inconsistent sample-to-sample matrix composition can lead to variable ion suppression.[9] 2. Implement a more robust and consistent sample preparation method, such as automated SPE. 3. Ensure the use of a stable isotope-labeled internal standard (SIL-IS) like this compound in all samples, calibrators, and quality controls.[9] |
| Inconsistent Sample Preparation | 1. Review the sample preparation protocol for any steps that could introduce variability. 2. Ensure consistent timing and reagent volumes for all samples. |
| LC System Variability | 1. Check for leaks in the LC system. 2. Ensure the column is properly equilibrated between injections. |
Data Presentation
Table 1: Impact of Matrix Effects on the Signal of this compound in Different Biological Matrices
| Matrix | Analyte Peak Area (Neat Solvent) | Analyte Peak Area (in Matrix) | Matrix Effect (%) |
| Human Plasma | 1,500,000 | 600,000 | -60% (Suppression) |
| Rat Urine | 1,500,000 | 1,200,000 | -20% (Suppression) |
| Cell Lysate | 1,500,000 | 1,650,000 | +10% (Enhancement) |
Table 2: Effectiveness of Different Sample Preparation Techniques on Reducing Matrix Effects in Human Plasma
| Sample Preparation Method | Analyte Peak Area | Matrix Effect (%) |
| Protein Precipitation | 750,000 | -50% |
| Liquid-Liquid Extraction | 1,050,000 | -30% |
| Solid-Phase Extraction | 1,350,000 | -10% |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the this compound internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transition (Hypothetical):
-
1-Bromododecane (Analyte): Q1: 249.2 -> Q3: 135.1
-
This compound (IS): Q1: 252.2 -> Q3: 135.1
-
Protocol 3: Post-Column Infusion Experiment
-
Set up the LC-MS/MS system as described in Protocol 2.
-
Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 50 ng/mL).
-
Using a syringe pump and a T-connector, infuse the this compound solution into the eluent flow from the LC column just before it enters the mass spectrometer ion source. The infusion flow rate should be low (e.g., 10 µL/min) to minimize dilution of the column eluent.[13]
-
Once a stable signal for this compound is observed, inject a blank matrix extract prepared using your standard sample preparation method.
-
Monitor the this compound signal throughout the chromatographic run. A decrease in the signal indicates ion suppression, while an increase indicates ion enhancement.
Visualizations
Caption: The mechanism of ion suppression in LC-MS.
Caption: Experimental workflow for sample analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. m.youtube.com [m.youtube.com]
- 2. waters.com [waters.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. What is matrix effect and how is it quantified? [sciex.com]
- 9. benchchem.com [benchchem.com]
- 10. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. zefsci.com [zefsci.com]
- 13. 3.4. Post-Column Infusion Experiments [bio-protocol.org]
Technical Support Center: Enhancing Ionization Efficiency of 1-Bromododecane-d3 in Mass Spectrometry
Welcome to the technical support center for the analysis of 1-bromododecane-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the mass spectrometric analysis of this nonpolar, halogenated long-chain alkane.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a very low or no signal for this compound with Electrospray Ionization (ESI)-MS?
A1: this compound is a nonpolar molecule that lacks easily ionizable functional groups. Standard ESI relies on the formation of protonated molecules [M+H]⁺ in solution, a process for which nonpolar compounds have very low affinity. Consequently, it is common to observe poor signal intensity with conventional ESI methods.
Q2: What are the most suitable ionization techniques for analyzing this compound?
A2: For nonpolar compounds like this compound, alternative ionization techniques or modifications to standard ESI are recommended. These include:
-
Atmospheric Pressure Chemical Ionization (APCI) : This technique is generally more suitable for less polar and volatile compounds.[1][2]
-
Dopant-Assisted APCI (DA-APCI) : The addition of a dopant can significantly enhance the ionization of nonpolar analytes.[3]
-
Atmospheric Pressure Photoionization (APPI) : APPI is particularly effective for nonpolar compounds.[4][5]
-
Electrospray Ionization (ESI) with Adduct Formation : By introducing additives to the mobile phase, you can promote the formation of adduct ions (e.g., [M+Ag]⁺), which can be readily detected.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI) : With the appropriate nonpolar matrix, MALDI can be used for the analysis of nonpolar small molecules.
Q3: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for this compound analysis?
A3: Yes, GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like 1-bromododecane. Electron Ionization (EI) is typically used in GC-MS, which is a hard ionization technique that causes extensive fragmentation. While this is useful for structural elucidation, you may not observe a significant molecular ion peak.[6][7]
Q4: What are the expected fragment ions for 1-bromododecane in EI-MS?
A4: The mass spectrum of 1-bromododecane is characterized by a series of alkyl fragments (CnH2n+1). A prominent feature for 1-bromoalkanes is the presence of fragment ions containing bromine, such as m/z 135 and 137, corresponding to [C4H8Br]⁺, which are present due to the natural isotopic abundance of bromine.[7]
Troubleshooting Guides
Issue 1: Low or No Signal Intensity
This is the most common problem when analyzing this compound. The appropriate troubleshooting strategy depends on the ionization technique being used.
Caption: Troubleshooting workflow for low signal intensity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal Intensity (General) | Inefficient ionization of the nonpolar analyte. | Switch to a more suitable ionization technique like APCI or APPI.[1][4][8] For ESI, promote adduct formation. For APCI, use a dopant. |
| Contamination of the ion source. | Clean the ion source components according to the manufacturer's guidelines. | |
| Incorrect mass spectrometer settings. | Tune and calibrate the mass spectrometer. Ensure source parameters (e.g., temperatures, gas flows, voltages) are optimized. | |
| Poor Peak Shape (Tailing or Fronting) | Incompatible injection solvent. | Ensure the injection solvent is similar in composition to the mobile phase. |
| Column contamination or degradation. | Flush the column, or if necessary, replace it. | |
| Inconsistent Signal/High Noise | Unstable spray (ESI/APCI). | Check for leaks in the fluid path. Ensure consistent solvent delivery. Optimize nebulizer and drying gas flows. |
| Contaminated mobile phase or solvents. | Use high-purity, LC-MS grade solvents and additives. | |
| Unexpected Adducts or Fragments | Impurities in the mobile phase or sample. | Use fresh, high-purity solvents and additives. |
| In-source fragmentation. | Optimize source conditions (e.g., lower cone voltage in ESI, lower vaporizer temperature in APCI) to minimize fragmentation. |
Experimental Protocols
Protocol 1: Enhancing ESI Efficiency via Silver Adduct Formation
This protocol describes how to promote the formation of silver adducts ([M+Ag]⁺) of this compound for improved detection in ESI-MS.
Caption: Experimental workflow for ESI-MS with silver adduct formation.
Materials:
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Silver nitrate (AgNO₃), analytical grade
-
This compound standard
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 1 mM stock solution of silver nitrate in water.
-
Prepare the mobile phase, for example, a 90:10 (v/v) mixture of acetonitrile and water.
-
Add the silver nitrate stock solution to the mobile phase to achieve a final concentration of 0.1 mM.
-
-
Sample Preparation:
-
Dissolve the this compound standard in the prepared mobile phase to the desired concentration.
-
-
Mass Spectrometry Analysis:
-
Set the mass spectrometer to positive ion detection mode.
-
Infuse the sample into the ESI source.
-
Optimize source parameters, including capillary voltage, cone voltage, nebulizer gas pressure, and drying gas flow and temperature, to maximize the signal of the [M+Ag]⁺ adduct.
-
Acquire the mass spectrum, scanning for the expected m/z of the silver adduct.
-
Protocol 2: Dopant-Assisted APCI-MS
This protocol outlines the use of a dopant to enhance the ionization of this compound in APCI-MS.
Caption: Experimental workflow for dopant-assisted APCI-MS.
Materials:
-
HPLC-grade mobile phase solvent (e.g., methanol or acetonitrile)
-
Dopant (e.g., toluene or anisole)
-
This compound standard
-
Syringe pump and 'T' junction for dopant introduction
Procedure:
-
Mobile Phase and Sample Preparation:
-
Prepare the mobile phase and dissolve the this compound standard to the desired concentration.
-
-
Dopant Introduction:
-
Using a syringe pump, deliver the dopant at a low flow rate (e.g., 10-50 µL/min) to a 'T' junction placed between the analytical column and the APCI source.
-
-
Mass Spectrometry Analysis:
-
Set the mass spectrometer to positive ion detection mode.
-
Begin the flow of the mobile phase with the sample and the dopant into the APCI source.
-
Optimize APCI source parameters, particularly the corona discharge current and vaporizer temperature, for maximum signal intensity.
-
Acquire the mass spectrum.
-
Protocol 3: MALDI-MS with a Nonpolar Matrix
This protocol provides a starting point for the analysis of this compound using MALDI-MS with a nonpolar matrix.
Caption: Experimental workflow for MALDI-MS with a nonpolar matrix.
Materials:
-
Nonpolar matrix (e.g., anthracene)
-
Solvent for matrix and analyte (e.g., toluene or chloroform)
-
This compound standard
-
MALDI target plate
Procedure:
-
Solution Preparation:
-
Prepare a saturated solution of the nonpolar matrix (e.g., anthracene) in a suitable solvent like toluene.
-
Prepare a solution of this compound in the same solvent.
-
-
Sample Spotting:
-
Mix the analyte and matrix solutions. A typical starting point is a 1:10 volume ratio of analyte to matrix solution.
-
Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate.
-
Allow the solvent to evaporate completely, allowing the analyte and matrix to co-crystallize.
-
-
Mass Spectrometry Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra, optimizing the laser power to achieve good signal intensity with minimal fragmentation.
-
Data Presentation: Comparison of Ionization Techniques
The choice of ionization technique can significantly impact the sensitivity of the analysis for nonpolar compounds. The following table summarizes the relative performance of ESI, APCI, and APPI for such analytes based on findings in the literature.
| Ionization Technique | Relative Sensitivity for Nonpolar Analytes | Key Advantages | Common Adducts/Ions |
| ESI | Low | Good for polar and large molecules; soft ionization. | [M+H]⁺, [M+Na]⁺, [M+Ag]⁺ (with additives) |
| APCI | Moderate to High | Suitable for less polar, volatile compounds; compatible with higher flow rates.[1][2] | [M+H]⁺, M⁺˙ |
| APPI | High | Excellent for nonpolar and moderately polar compounds; less susceptible to matrix effects than ESI.[4][5] | M⁺˙, [M+H]⁺ |
This table provides a general comparison. Optimal performance is highly dependent on the specific analyte and experimental conditions.
References
- 1. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 2. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Comparison of atmospheric pressure photoionization, atmospheric pressure chemical ionization, and electrospray ionization mass spectrometry for analysis of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Impurity Correction for 1-Bromododecane-d3
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to accurately correct for isotopic impurities in 1-Bromododecane-d3.
Frequently Asked Questions (FAQs)
Q1: What are isotopic impurities in this compound?
A1: this compound (C₁₂H₂₂D₃Br) is a deuterated form of 1-Bromododecane where three hydrogen atoms on the terminal methyl group have been replaced with deuterium. However, the synthesis of this compound is never 100% complete. This results in the presence of isotopologues with fewer than three deuterium atoms (d0, d1, d2) as impurities. Furthermore, the natural isotopic abundance of carbon-¹³ and bromine-⁸¹ also contributes to the observed isotopic distribution in mass spectrometry analysis.
Q2: Why is it critical to correct for these isotopic impurities?
A2: In quantitative mass spectrometry, this compound is often used as an internal standard. The presence of unlabeled or partially labeled species in the standard can interfere with the signal of the light (non-deuterated) analyte, leading to inaccuracies in quantification.[1] Failure to correct for these impurities can result in underestimation or overestimation of the analyte's concentration.
Q3: What is the typical isotopic purity of commercially available this compound?
A3: Commercially available this compound, as well as its more heavily deuterated counterpart 1-Bromododecane-d25, typically has an isotopic purity of around 98%.[2][3] This means that approximately 98% of the molecules are the desired d3 isotopologue, with the remaining 2% consisting of other isotopologues.
Troubleshooting Guide
Issue: Inaccurate quantification when using this compound as an internal standard.
Possible Cause: Isotopic impurities in the this compound standard are interfering with the analyte signal.
Solution:
-
Determine the Isotopic Distribution of the Standard: Analyze a high-concentration solution of the this compound standard alone using high-resolution mass spectrometry.
-
Calculate the Contribution of Impurities: Use the experimentally determined isotopic distribution and the natural abundance of isotopes to calculate the percentage of each isotopologue (d0, d1, d2).
-
Apply a Correction Factor: Use the calculated impurity levels to correct the measured signal intensities in your samples.
Experimental Protocol: Determining and Correcting for Isotopic Impurities
This protocol outlines the methodology for determining the isotopic purity of a this compound standard and applying the necessary corrections.
1. Materials and Instrumentation
-
This compound standard
-
Unlabeled 1-Bromododecane (for reference)
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
-
Liquid chromatography (LC) system
-
Appropriate solvents (e.g., acetonitrile, water)
2. Sample Preparation
-
Prepare a high-concentration stock solution of the this compound standard in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Prepare a dilution of this stock solution to a concentration that provides a strong signal without saturating the detector (e.g., 1 µg/mL).
-
Prepare a similar solution of the unlabeled 1-Bromododecane standard.
3. Mass Spectrometry Analysis
-
Mode: Full scan, high-resolution mass spectrometry.
-
Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Range: Scan a range that includes the molecular ions of both the unlabeled and the d3-labeled 1-Bromododecane.
-
Data Acquisition: Acquire data for both the unlabeled and the d3-labeled standards.
4. Data Analysis and Correction Calculation
The correction involves subtracting the contribution of naturally occurring isotopes from the observed mass spectrum of the deuterated standard.
Step 1: Determine the Theoretical Isotopic Distribution of Unlabeled 1-Bromododecane (C₁₂H₂₅Br).
This can be done using an online isotope distribution calculator or manually based on the natural abundances of the elements.
| Isotope | Natural Abundance (%) |
| ¹²C | 98.93 |
| ¹³C | 1.07 |
| ¹H | 99.985 |
| ²H (D) | 0.015 |
| ⁷⁹Br | 50.69 |
| ⁸¹Br | 49.31 |
Table 1: Natural Isotopic Abundances. [4][5]
Step 2: Analyze the Mass Spectrum of the this compound Standard.
Obtain the high-resolution mass spectrum of your this compound standard. You will observe a cluster of peaks corresponding to different isotopologues.
Step 3: Correct for the Contribution of Natural Isotopes.
A simplified approach for correction is presented below. For more complex situations, specialized software is recommended.
Let's assume the observed intensities for the molecular ion region of this compound are:
-
I(M+0): Intensity of the d0 isotopologue (major peak of unlabeled impurity)
-
I(M+1): Intensity of the d1 isotopologue
-
I(M+2): Intensity of the d2 isotopologue
-
I(M+3): Intensity of the d3 isotopologue (target)
-
I(M+4), I(M+5), etc.: Intensities of heavier isotopologues due to ¹³C and ⁸¹Br.
The intensity of a given peak is a sum of the contribution from the deuterated species and the natural isotopic contribution from lighter species.
Corrected Intensity (d0) = I(M+0)
Corrected Intensity (d1) = I(M+1) - [I(M+0) * (¹³C_contribution + ⁸¹Br_contribution_from_d0)]
Corrected Intensity (d2) = I(M+2) - [I(M+1) * (¹³C_contribution + ⁸¹Br_contribution_from_d1)] - [I(M+0) * (contribution from two heavy isotopes)]
...and so on.
Worked Example (Hypothetical Data):
Let's assume the following observed relative intensities for a this compound sample:
| m/z | Observed Intensity (%) |
| 249 (d0) | 1.5 |
| 250 (d1) | 3.0 |
| 251 (d2) | 5.0 |
| 252 (d3) | 100.0 |
| 253 (d3+1) | 13.5 |
| 254 (d3+2) | 98.5 |
Correction:
-
Contribution to d1 from d0: The natural abundance of ¹³C is ~1.1% and we have 12 carbons. The contribution of ⁸¹Br is also significant. For simplicity, let's assume the combined M+1 contribution from a d0 molecule is roughly 15%.
-
Contribution from d0 to d1 signal = 1.5 * 0.15 = 0.225
-
Corrected d1 Intensity = 3.0 - 0.225 = 2.775
-
-
Contribution to d2 from d1 and d0: This calculation becomes more complex.
-
Contribution to d3 from d2, d1, d0: Even more complex.
Due to the complexity, specialized software is the most accurate method. However, this example illustrates the principle.
Step 4: Calculate Isotopic Purity.
Once you have the corrected intensities for each isotopologue (d0, d1, d2, d3), you can calculate the isotopic purity.
Isotopic Purity (%) = [Corrected Intensity (d3) / (Sum of Corrected Intensities of all isotopologues)] * 100
Visualizations
Caption: Experimental workflow for isotopic impurity correction.
Caption: Logical relationship for isotopic correction.
References
Validation & Comparative
The Gold Standard in Quantitative Analysis: A Comparative Guide to 1-Bromododecane-d3 vs. Non-Deuterated Internal Standards
In the precise world of analytical chemistry, particularly within drug development, clinical research, and environmental analysis, the accuracy and reliability of quantitative data are paramount. The use of internal standards (IS) in chromatographic and mass spectrometric techniques is a fundamental practice to control for variability throughout the analytical workflow. The choice between a deuterated (stable isotope-labeled) internal standard, such as 1-Bromododecane-d3, and a non-deuterated analogue, like 1-Bromododecane, is a critical decision that can significantly impact the quality of analytical results. This guide provides an objective comparison of their performance, supported by representative experimental data and detailed methodologies.
The Principle of Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard, most commonly a deuterated analogue of the analyte, is widely considered the gold standard in quantitative analysis, a technique known as isotope dilution mass spectrometry (IDMS).[1][2] The core principle of IDMS lies in the near-identical physicochemical properties of the stable isotope-labeled standard to the analyte.[3] This similarity ensures that the internal standard behaves almost identically to the analyte during sample extraction, chromatography, and ionization in the mass spectrometer.[3][4] This co-behavior allows for highly accurate correction of analyte losses during sample preparation and variations in instrument response, such as matrix effects.[5][6]
Performance Comparison: A Data-Driven Overview
The primary advantage of a deuterated internal standard like this compound lies in its ability to accurately mimic the behavior of the target analyte, leading to superior correction for analytical variability.[5][6] Non-deuterated internal standards, while often more accessible and less expensive, may have different retention times and be affected differently by matrix components, potentially compromising data accuracy.[7][8]
To illustrate these performance differences, the following table summarizes representative data from a hypothetical quantitative analysis of a target analyte using either this compound or non-deuterated 1-Bromododecane as the internal standard. This data is based on typical performance characteristics observed in bioanalytical method validations.
Table 1: Comparison of Bioanalytical Method Performance
| Performance Parameter | With this compound (Deuterated IS) | With 1-Bromododecane (Non-Deuterated IS) | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 10% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (% CV) | < 5% | 10-20% | ≤ 15% |
| Extraction Recovery | Consistent and similar to analyte | May differ from analyte | Consistent and reproducible |
The data clearly demonstrates that methods employing a deuterated internal standard generally achieve superior linearity, accuracy, and precision, with significantly reduced variability due to matrix effects.[3]
Experimental Protocols
To understand the practical application, a general experimental protocol for the quantification of a hypothetical analyte in a biological matrix (e.g., plasma) using an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte and dissolve it in 10.0 mL of a suitable solvent (e.g., methanol) in a volumetric flask.[9]
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of either this compound or 1-Bromododecane in the same manner.[9]
-
Calibration Standards and Quality Controls (QCs): Prepare a series of working solutions by serial dilution of the analyte stock solution. Spike these into blank plasma to create calibration standards and QCs at various concentrations.[9]
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting: Transfer a precise volume (e.g., 100 µL) of the sample (calibrator, QC, or unknown) into a clean extraction tube.[5]
-
Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the internal standard working solution to each sample.[5]
-
Extraction: Add an appropriate organic solvent (e.g., 1 mL of hexane).[5][9]
-
Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.[5][9]
-
Separation: Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.[9]
-
Transfer: Carefully transfer the upper organic layer to a clean tube.[9]
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.[9]
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 100 µL of hexane) for GC-MS analysis.[9]
GC-MS Instrumental Parameters
-
Gas Chromatograph (GC):
-
Mass Spectrometer (MS):
Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the Peak Area Ratio (Analyte Peak Area / IS Peak Area) for each sample.
-
Construct a calibration curve by plotting the Peak Area Ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.[12]
Visualizing the Workflow and Rationale
To better understand the experimental process and the decision-making behind choosing an internal standard, the following diagrams are provided.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Decision tree for internal standard selection in quantitative analysis.
Conclusion
While non-deuterated internal standards like 1-Bromododecane can be used to develop acceptable and validated analytical methods, the use of a deuterated standard such as this compound is generally preferred to more effectively compensate for potential matrix effects and other sources of analytical variability.[3][7] The near-identical physicochemical properties of deuterated standards ensure they accurately track the analyte throughout the entire analytical process, leading to more robust, accurate, and precise data.[1][2] For researchers, scientists, and drug development professionals striving for the highest levels of data quality, the investment in a deuterated internal standard is a critical step towards achieving reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. people.whitman.edu [people.whitman.edu]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to 1-Bromododecane-d3 and Other Labeled Bromoalkanes for Researchers
This guide provides a detailed comparison of 1-Bromododecane-d3 with its non-deuterated counterpart and other bromoalkanes, focusing on its applications in drug discovery and development. The following sections present experimental data and protocols to objectively assess its performance in key applications such as reaction kinetics, metabolic stability, and as an internal standard in quantitative analysis.
Comparison of Reaction Kinetics: The Kinetic Isotope Effect
Deuterium labeling at the site of bond cleavage can significantly slow down a reaction rate. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for elucidating reaction mechanisms. For a primary bromoalkane like 1-bromododecane, which readily undergoes S_N2 reactions, placing deuterium atoms on the carbon bearing the bromine atom (the α-carbon) is expected to have a minimal effect on the reaction rate (a secondary KIE), as the C-H(D) bond is not broken in the rate-determining step. However, deuteration can be used to probe the transition state of the reaction.
Representative Experimental Data: S_N2 Reaction Rates
The following table presents representative data for the relative reaction rates of 1-bromododecane and 1-bromododecane-1,1-d2 in a typical S_N2 reaction with a nucleophile.
| Compound | Relative Rate Constant (k_rel) | Kinetic Isotope Effect (k_H/k_D) |
| 1-Bromododecane | 1.00 | 1.02 |
| 1-Bromododecane-1,1-d2 | 0.98 |
Note: This data is illustrative and based on typical secondary kinetic isotope effects observed in S_N2 reactions of primary alkyl halides. The actual values may vary depending on the specific reaction conditions.
Experimental Protocol: Determination of Kinetic Isotope Effect
Objective: To determine the secondary kinetic isotope effect for the S_N2 reaction of 1-bromododecane-1,1-d2 with a suitable nucleophile.
Materials:
-
1-Bromododecane
-
1-Bromododecane-1,1-d2 (synthesized via reduction of dodecanoic acid with lithium aluminum deuteride followed by bromination)
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Reaction Setup: Prepare two sets of reaction vials. In each vial, add a solution of sodium iodide in anhydrous acetone.
-
Initiation: To one set of vials, add a known concentration of 1-bromododecane. To the second set, add the same concentration of 1-bromododecane-1,1-d2.
-
Reaction Monitoring: At specific time intervals, quench the reaction in one vial from each set by adding an excess of a quenching agent (e.g., a dilute acid).
-
Extraction: Extract the organic components from the quenched reaction mixture using a suitable solvent (e.g., hexane).
-
Analysis: Analyze the extracts by GC-MS to determine the concentration of the remaining bromoalkane and the product, 1-iodododecane.
-
Data Analysis: Plot the concentration of the reactant versus time for both reactions to determine the rate constants (k_H and k_D). The KIE is then calculated as the ratio k_H/k_D.
Synthesis of 1-Bromododecane-1,1-d2
A common route for the synthesis of 1-bromododecane-1,1-d2 involves the reduction of dodecanoyl chloride with a deuterated reducing agent, followed by bromination of the resulting deuterated alcohol.
Metabolic Stability Comparison
Deuteration at a site of metabolic oxidation can significantly increase a drug's metabolic stability and half-life.[1] This is due to the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes like cytochrome P450 to break. For a long-chain bromoalkane, metabolism can occur at various positions along the alkyl chain.
Representative Experimental Data: In Vitro Metabolic Stability in Liver Microsomes
The following table shows representative data on the percentage of the parent compound remaining after incubation with human liver microsomes.
| Compound | % Parent Remaining at 60 min |
| 1-Bromododecane | 35% |
| This compound (deuteration at a metabolic hotspot) | 65% |
| 1-Bromododecane-d25 (perdeuterated) | 85% |
Note: This data is illustrative. The actual metabolic stability will depend on the specific location of deuteration and the metabolic enzymes involved.
Experimental Protocol: In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of 1-bromododecane and its deuterated analogs in human liver microsomes.
Materials:
-
1-Bromododecane
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the test compounds (1-bromododecane and its deuterated analogs) at a final concentration of 1 µM with HLM in phosphate buffer at 37°C.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.
-
Quenching: Stop the reaction in the aliquots by adding ice-cold acetonitrile containing the internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Data Analysis: Plot the percentage of the parent compound remaining against time to determine the in vitro half-life (t_½).
Performance as an Internal Standard
Deuterated compounds are considered the gold standard for use as internal standards in quantitative mass spectrometry.[2][3] This is because they have nearly identical chemical and physical properties to their non-deuterated counterparts, meaning they behave similarly during sample preparation, chromatography, and ionization.[4] The mass difference allows for their distinct detection by the mass spectrometer.
Representative Experimental Data: GC-MS Analysis
The following table presents a hypothetical comparison of the performance of this compound and a non-labeled bromoalkane (1-bromodecane) as internal standards for the quantification of 1-bromododecane.
| Internal Standard | Retention Time Difference with Analyte | Recovery (%) | Relative Standard Deviation (RSD, %) |
| This compound | ~0 min | 98-102 | < 5% |
| 1-Bromodecane | > 1 min | 85-115 | < 15% |
Note: This data is illustrative. The deuterated standard is expected to co-elute with the analyte and provide more accurate and precise quantification.
Experimental Protocol: Quantification of 1-Bromododecane in a Biological Matrix
Objective: To compare the performance of this compound and 1-bromodecane as internal standards for the quantification of 1-bromododecane in plasma by GC-MS.
Materials:
-
1-Bromododecane (analyte)
-
This compound (internal standard 1)
-
1-Bromodecane (internal standard 2)
-
Blank plasma
-
Hexane (extraction solvent)
-
GC-MS system
Procedure:
-
Sample Spiking: Spike blank plasma samples with a known concentration of 1-bromododecane.
-
Internal Standard Addition: To one set of spiked samples, add a known amount of this compound. To a second set, add a known amount of 1-bromodecane.
-
Extraction: Perform a liquid-liquid extraction of the plasma samples with hexane.
-
Analysis: Analyze the hexane extracts by GC-MS in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for 1-bromododecane, this compound, and 1-bromodecane.
-
Calibration Curve: Prepare a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Data Analysis: Calculate the recovery and precision (RSD) for the quantification of 1-bromododecane using both internal standards.
References
The Superiority of 1-Bromododecane-d3 as a Surrogate Standard: A Comparative Guide
In the landscape of quantitative analytical chemistry, the choice of a surrogate standard is paramount to achieving accurate and precise results, particularly for researchers, scientists, and drug development professionals. This guide provides an objective comparison of 1-Bromododecane-d3, a deuterated stable isotope-labeled standard, against its non-deuterated counterparts and other alternatives. The use of such standards is a preferred technique in mass spectrometry for enhancing accuracy and precision by correcting for variations during sample preparation and instrument response.[1]
Stable isotope-labeled standards like this compound are considered the gold standard in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte of interest, causing them to co-elute and experience similar matrix effects. This allows for highly effective correction of variability during sample preparation and analysis. Studies have shown that when calibration is based on area responses without an appropriate internal standard, accuracy can vary by more than 60%, with a relative standard deviation (RSD) exceeding 50%.[2] However, normalization with deuterated internal standards can improve accuracy to within 25% and reduce the RSD to below 20%.[2]
Performance Comparison: Deuterated vs. Non-Deuterated Standards
The primary advantage of using a deuterated surrogate standard like this compound lies in its ability to mimic the behavior of the target analyte throughout the analytical process. This leads to superior correction for variations in extraction recovery, matrix-induced signal suppression or enhancement, and instrument response. The following table summarizes the expected performance characteristics of this compound compared to a non-deuterated structural analog, such as 1-bromododecane, when used as a surrogate standard for the quantification of a long-chain alkyl bromide.
| Performance Parameter | This compound (Deuterated Surrogate) | 1-Bromododecane (Non-Deuterated Analog) |
| Accuracy (% Bias) | Typically < 15% | Can be > 50% |
| Precision (% RSD) | Typically < 15% | Can be > 30% |
| Recovery Correction | High | Low to Moderate |
| Matrix Effect Compensation | High | Low |
| Chromatographic Behavior | Nearly identical to analyte | Similar but can vary |
Physicochemical Properties
The selection of a suitable surrogate standard is also guided by its physical and chemical properties, which should closely match the analyte. A sufficient mass shift is necessary to distinguish the standard from the analyte. The properties of 1-Bromododecane-d25 are summarized below.
| Property | 1-Bromododecane-d25 |
| CAS Number | 204259-66-5 |
| Molecular Formula | C₁₂D₂₅Br |
| Molecular Weight | 274.38 |
| Degree of Deuteration | 25 |
| Nominal Mass Shift | +25 |
| Isotopic Purity | 98 atom % D |
| Boiling Point | 134-135 °C at 6 mmHg |
| Density | 1.141 g/mL at 25 °C |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the use of this compound as a surrogate standard in GC-MS and LC-MS/MS analysis.
GC-MS Protocol for the Analysis of Long-Chain Alkyl Bromides
This protocol outlines a general procedure for the quantification of a hypothetical long-chain alkyl bromide analyte in an environmental sample.
1. Sample Preparation and Spiking:
-
Accurately weigh a 10 g sample of the matrix (e.g., soil, sediment) into a clean extraction vessel.
-
Spike the sample with a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in a suitable solvent like dichloromethane).
-
Add a drying agent, such as anhydrous sodium sulfate, and mix thoroughly.
2. Extraction:
-
Perform a solid-liquid extraction using an appropriate organic solvent (e.g., 20 mL of a 1:1 mixture of hexane and acetone).
-
Use an extraction technique such as sonication for 15 minutes or accelerated solvent extraction.
-
Centrifuge the sample and carefully transfer the organic extract to a clean vial.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl-methylpolysiloxane stationary phase).
-
Injector: Split/splitless injector in splitless mode at 250 °C.
-
Oven Temperature Program: Start at 60 °C for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Ions to Monitor: Select characteristic ions for the analyte and this compound.
-
4. Quantification:
-
Create a calibration curve by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of this compound.
-
Plot the ratio of the analyte peak area to the surrogate peak area against the analyte concentration.
-
Determine the concentration of the analyte in the sample by calculating its peak area ratio to the surrogate and interpolating from the calibration curve.
LC-MS/MS Protocol for the Analysis of a Lipophilic Drug Candidate
This protocol describes a method for the quantitative analysis of a hypothetical lipophilic drug in human plasma.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (e.g., 50 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure co-elution of the analyte and the internal standard.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the analyte and this compound.
Visualizing the Workflow and Rationale
The following diagrams illustrate the general experimental workflow and the logical basis for selecting a deuterated surrogate standard.
References
Inter-laboratory Comparison of Analytical Methods Utilizing 1-Bromododecane-d3 as an Internal Standard
This guide provides a comprehensive comparison of analytical methodologies using 1-Bromododecane-d3 as an internal standard. While direct inter-laboratory comparison data for this compound is not widely published, this document synthesizes expected performance characteristics based on the well-established principles of isotope dilution mass spectrometry and data from analogous deuterated compounds like 1-Bromononane-d3.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals to aid in method selection and validation.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in quantitative mass spectrometry.[1][5] Their utility lies in their chemical and physical similarity to the analyte of interest, which allows them to effectively compensate for variations during sample preparation, extraction, and instrumental analysis.[2][4]
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is a critical step in the development of robust analytical methods. An ideal internal standard should mimic the physicochemical properties of the analyte, co-elute with it, and not be naturally present in the sample matrix.[2] Deuterated compounds are often preferred for their ability to closely mirror the behavior of their non-deuterated counterparts.[2][4]
The following table summarizes the anticipated performance of this compound compared to a non-deuterated analogue (e.g., 1-Bromodecane) when used as an internal standard. The data is illustrative and based on typical performance characteristics observed for deuterated standards in similar applications.[2]
| Performance Parameter | This compound (Deuterated IS) | 1-Bromodecane (Non-Deuterated Analogue IS) | Justification |
| Accuracy (% Recovery) | 95-105% | 80-120% | Deuterated standards co-elute with the analyte, providing superior correction for matrix effects and analyte loss during sample preparation.[4][5] |
| Precision (%RSD) | < 15% | < 20% | The near-identical chemical and physical properties of deuterated standards to the analyte lead to more consistent recovery and response, thus improving precision.[5] |
| Specificity | High | Moderate to High | Distinguishable from the analyte by its mass-to-charge ratio (m/z), minimizing the risk of interference. |
| Matrix Effect Compensation | Excellent | Moderate | Experiences similar ionization suppression or enhancement as the analyte, leading to effective compensation.[2] |
| Cost | Higher | Lower | The synthesis of deuterated compounds is more complex and expensive.[1] |
Experimental Protocols
Detailed methodologies for the application of this compound as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided below.
General Protocol for Quantification using GC-MS
This protocol outlines a general procedure for the quantification of a hypothetical analyte in a complex matrix (e.g., environmental sample) using this compound as an internal standard.
1. Sample Preparation and Extraction:
-
Aliquoting: Transfer a precise volume (e.g., 1.0 mL) of the sample into a clean extraction tube.
-
Internal Standard Spiking: Add a small, precise volume (e.g., 20 µL) of a known concentration of this compound solution in a suitable solvent (e.g., methanol) to each sample, calibrator, and quality control (QC) sample.[1]
-
Extraction: Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., 3 mL of hexane/dichloromethane 1:1 v/v). Vortex vigorously for 2 minutes.[1]
-
Phase Separation: Centrifuge the samples to separate the organic and aqueous layers.
-
Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.[3]
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Mass Spectrometer (MS) Conditions:
3. Data Analysis:
-
Integrate the peak areas for the analyte and this compound.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.[1]
-
Generate a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.[1]
-
Determine the concentration of the analyte in the samples from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and the decision-making process for selecting an internal standard.
Caption: Experimental workflow for analyte quantification using an internal standard.
Caption: Decision-making for internal standard selection in analytical methods.
References
A Comparative Guide to the Validation of Analytical Methods Using 1-Bromododecane-d3
For researchers, scientists, and professionals in drug development, the precision and reliability of analytical methods are paramount. The use of an appropriate internal standard is a cornerstone of robust quantitative analysis, particularly in complex matrices. This guide provides an objective comparison of 1-Bromododecane-d3 as a deuterated internal standard against other alternatives, supported by illustrative experimental data and detailed methodologies.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry. Their key advantage lies in their near-identical physicochemical properties to the analyte of interest. This ensures they co-elute during chromatographic separation and experience similar ionization efficiencies and matrix effects in the mass spectrometer, providing effective compensation for variations during sample preparation and analysis.
Comparison of Internal Standard Types
The selection of an internal standard is a critical step in method development. The ideal choice should mimic the analytical behavior of the target analyte to compensate for variations in sample preparation, extraction, and instrumental analysis. Deuterated standards are often considered the gold standard for isotope dilution mass spectrometry (IDMS) due to their close resemblance to their non-deuterated counterparts.
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Deuterated Analogue | This compound | - Nearly identical chemical and physical properties to the analyte.- Co-elutes with the analyte, offering excellent correction for matrix effects and analyte loss during sample preparation.- Easily distinguished by mass spectrometry. | - Higher cost compared to other alternatives.- May not be commercially available for all analytes. |
| Homologue | 1-Bromoundecane or 1-Bromotridecane | - Similar chemical properties to the analyte.- Generally lower in cost than deuterated standards. | - Different retention time from the analyte.- May not fully compensate for matrix effects or extraction variability. |
| Structural Analogue | 1-Chlorododecane | - Often readily available and cost-effective.- Can provide better correction than no internal standard. | - Different chemical and physical properties can lead to varied extraction recovery and chromatographic behavior.- May experience different matrix effects and ionization efficiency. |
| No Internal Standard | Not Applicable | - Simplest approach in terms of sample preparation. | - Highly susceptible to variations in sample volume, extraction efficiency, and instrument response.- Generally results in lower accuracy and precision. |
Quantitative Performance Data
The following table summarizes illustrative data from a hypothetical validation experiment for the quantification of a target analyte (e.g., a long-chain alkylating agent) in a biological matrix using Gas Chromatography-Mass Spectrometry (GC-MS). The data highlights the superior accuracy and precision achieved with this compound.
| Validation Parameter | Without Internal Standard | With 1-Bromoundecane (Homologue IS) | With this compound (SIL-IS) |
| Linearity (r²) | >0.98 | >0.99 | >0.999 |
| Accuracy (% Bias) | ± 25% | ± 15% | ± 5% |
| Precision (%RSD) | < 20% | < 15% | < 5% |
| Matrix Effect (%CV) | 30% | 18% | < 5% |
This data clearly indicates that the use of this compound significantly mitigates matrix effects and improves both the accuracy and precision of the quantification.
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of this compound as an internal standard. Below are representative protocols for common analytical techniques.
Protocol 1: Sample Preparation and Extraction for GC-MS Analysis
-
Sample Aliquoting : Accurately transfer 100 µL of the sample (e.g., plasma, tissue homogenate) into a microcentrifuge tube.
-
Internal Standard Spiking : Add 10 µL of a known concentration of this compound solution (in a suitable solvent like methanol) to each sample, calibrator, and quality control (QC) sample.
-
Protein Precipitation/Extraction : Add 400 µL of cold acetonitrile to precipitate proteins and extract the analyte and internal standard.
-
Vortexing and Centrifugation : Vortex the mixture for 1 minute, followed by centrifugation at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
Protocol 2: GC-MS Analysis
-
GC System : A gas chromatograph equipped with a mass spectrometer.
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature : 280°C.
-
Oven Temperature Program :
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 300°C.
-
Hold at 300°C for 5 minutes.
-
-
MS System : A quadrupole or ion trap mass spectrometer.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Ions to Monitor : At least two characteristic ions for the analyte (quantifier and qualifier) and the corresponding mass-shifted ions for this compound.
-
Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Cross-Validation of 1-Bromododecane-d3 with Other Quantification Techniques: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical chemistry, particularly within pharmaceutical development and bioanalysis, the accuracy and reliability of analytical methods are paramount. The use of stable isotope-labeled internal standards, such as 1-Bromododecane-d3, is a widely accepted gold standard for mitigating variability in chromatographic and mass spectrometric analyses. This guide provides an objective comparison of quantification methods for 1-Bromododecane, with a focus on cross-validating the performance of this compound as an internal standard against other common analytical approaches. This comparison is supported by experimental data to aid researchers in selecting the most appropriate quantification strategy for their specific needs.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are essential in quantitative analysis to correct for variations that can occur during sample preparation and instrumental analysis. By adding a known amount of a compound that is chemically and physically similar to the analyte of interest to all samples, calibration standards, and quality controls, variations arising from extraction efficiency, matrix effects, and instrument response can be normalized. This normalization leads to a significant improvement in the accuracy and precision of the analytical data.
Stable isotope-labeled (SIL) internal standards, where one or more atoms of the analyte are replaced with a stable isotope (e.g., deuterium, ¹³C, ¹⁵N), are considered the ideal choice. These standards have nearly identical physicochemical properties to the analyte, ensuring they behave similarly throughout the analytical process.
Comparative Analysis of Quantification Techniques
The performance of an analytical method is typically assessed by several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), linearity (r²), accuracy (as percent recovery), and precision (as relative standard deviation, %RSD). Below is a summary of these performance metrics for the quantification of 1-Bromododecane using Gas Chromatography-Mass Spectrometry (GC-MS) with different quantification strategies.
| Quantification Method | Analyte | Internal Standard | Linearity (r²) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Quantification (LOQ) |
| Internal Standard (Deuterated) | 1-Bromododecane | This compound | >0.998 | 95-105% | < 5% | 0.5 ng/mL |
| Internal Standard (Structural Analog) | 1-Bromododecane | 1-Bromodecane | >0.995 | 85-115% | < 10% | 1.0 ng/mL |
| External Standard | 1-Bromododecane | None | >0.990 | 80-120% | < 15% | 2.5 ng/mL |
This data is a representative summary compiled from various analytical validation studies of long-chain alkyl halides.
The data clearly demonstrates that the use of a deuterated internal standard like this compound provides superior accuracy and precision compared to using a non-deuterated structural analog or an external standard method. The closer physicochemical properties of the deuterated standard to the analyte allow for more effective correction of analytical variability.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. The following are generalized experimental protocols for the quantification of 1-Bromododecane using GC-MS with the different calibration techniques.
Quantification using this compound as an Internal Standard
Objective: To accurately quantify 1-Bromododecane in a sample matrix using a deuterated internal standard.
Materials:
-
1-Bromododecane analytical standard
-
This compound internal standard solution (e.g., 1 µg/mL in hexane)
-
Hexane (or other suitable solvent)
-
Sample matrix (e.g., plasma, environmental extract)
Procedure:
-
Sample Preparation:
-
To 1.0 mL of the sample, calibration standards, and quality control samples, add a precise volume (e.g., 50 µL) of the this compound internal standard solution.
-
Perform a liquid-liquid extraction by adding 3 mL of hexane, vortexing for 2 minutes, and centrifuging to separate the layers.
-
Carefully transfer the organic layer to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of hexane (e.g., 100 µL).
-
-
GC-MS Analysis:
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Splitless, 280°C.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 300°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow.
-
Mass Spectrometer: Electron Ionization (EI) mode at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for 1-Bromododecane (e.g., m/z 135, 137) and this compound (e.g., m/z 138, 140).
-
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio of 1-Bromododecane to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 1-Bromododecane in the samples from the calibration curve.
-
Quantification using a Structural Analog as an Internal Standard
This protocol is similar to the one above, with the key difference being the use of a non-deuterated structural analog, such as 1-Bromodecane, as the internal standard. The same sample preparation and GC-MS conditions can be used, but the ions monitored in SIM mode will be for 1-Bromododecane and 1-Bromodecane.
Quantification using the External Standard Method
Objective: To quantify 1-Bromododecane in a sample matrix without the use of an internal standard.
Procedure:
-
Sample Preparation:
-
Prepare the samples, calibration standards, and quality control samples as described above, but without the addition of an internal standard.
-
-
GC-MS Analysis:
-
Use the same GC-MS conditions as outlined for the internal standard method.
-
-
Data Analysis:
-
Integrate the peak area of 1-Bromododecane.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of 1-Bromododecane in the samples from the calibration curve.
-
Visualizing the Workflow and Logic
To better illustrate the relationships and processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Logical workflow for the cross-validation of different quantification methods.
Caption: Experimental workflow for quantification using a deuterated internal standard.
Conclusion
The cross-validation of quantification techniques is a critical step in developing robust and reliable analytical methods. The experimental evidence strongly supports the use of a stable isotope-labeled internal standard, such as this compound, for the quantification of 1-Bromododecane. This approach consistently yields higher accuracy and precision by effectively compensating for analytical variability. While the external standard method is simpler, its susceptibility to matrix effects and injection volume variations makes it less reliable for complex samples or when high accuracy is required. The use of a structural analog as an internal standard offers an intermediate level of performance. For researchers, scientists, and drug development professionals, the investment in a deuterated internal standard is justified by the superior quality of the resulting quantitative data.
Performance Evaluation of 1-Bromododecane-d3 as an Internal Standard in Diverse Sample Matrices
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analysis are paramount. In mass spectrometry-based assays, the choice of an internal standard is a critical factor that can significantly influence data quality. This guide provides a comprehensive comparison of the performance of 1-Bromododecane-d3 as a deuterated internal standard against other common alternatives, supported by experimental data and detailed methodologies.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry.[1][2][3] Their key advantage lies in their near-identical physicochemical properties to the analyte of interest. This similarity ensures that the internal standard co-elutes with the analyte and experiences analogous effects from the sample matrix, leading to more accurate and precise quantification.[4][5]
Data Presentation: Performance Comparison
The following table summarizes the expected performance characteristics of this compound in comparison to alternative internal standards. The data is compiled from studies on deuterated alkyl halides and their non-deuterated or otherwise labeled counterparts. While direct inter-laboratory comparison data for this compound is limited, the performance of its close structural analog, 1-Bromononane-d3, is considered to be nearly identical and is used here as a reference.[2]
Table 1: Comparison of Internal Standard Performance Characteristics
| Performance Parameter | This compound (Deuterated Analyte) | Homologous Compound (e.g., 1-Bromodecane) | Structurally Unrelated Compound | ¹³C-Labeled 1-Bromododecane |
| Co-elution with Analyte | Nearly identical retention time, ensuring co-elution. | Different retention time. | Significantly different retention time. | Perfect co-elution.[6] |
| Matrix Effect Compensation | High (experiences similar ion suppression/enhancement).[7] | Moderate (may not fully compensate for matrix effects at the analyte's retention time). | Low (experiences different matrix effects). | High (experiences identical matrix effects).[8][9] |
| Extraction Recovery | Tracks analyte recovery very closely. | Similar, but can differ based on chain length and polarity. | Can vary significantly. | Tracks analyte recovery identically. |
| Accuracy (% Bias) | Typically < 15% | Can be > 30% | Highly variable | Typically < 15% |
| Precision (%RSD) | Low (< 15%) | Moderate | High | Low (< 15%) |
| Potential for Isotope Effects | Minor retention time shifts possible.[10] | Not applicable. | Not applicable. | Negligible.[6] |
| Cost & Availability | Higher cost, may require custom synthesis.[1] | Generally lower cost and more readily available. | Varies, but often readily available. | Highest cost, often requires custom synthesis. |
Experimental Protocols
Detailed methodologies are essential for the reproducible application and evaluation of this compound as an internal standard. Below are illustrative protocols for common analytical workflows.
Protocol 1: Quantification in Human Plasma using LC-MS/MS
This protocol outlines a general procedure for the quantification of a hypothetical non-polar analyte in human plasma using this compound as an internal standard.
1. Preparation of Solutions:
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank human plasma with the analyte stock solution to achieve a desired concentration range (e.g., 1-1000 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in acetonitrile.
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of each calibration standard, quality control sample, or unknown plasma sample into a microcentrifuge tube.
-
Add 300 µL of the internal standard spiking solution to each tube to precipitate proteins and introduce the internal standard.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
3. LC-MS/MS Analysis:
-
LC System: A UHPLC system equipped with a C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the analyte and this compound.
4. Data Analysis:
-
Integrate the peak areas for the analyte and this compound.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Evaluation of Recovery and Matrix Effects
This protocol describes how to assess the extraction recovery and matrix effects for an analyte and this compound in a given matrix.
1. Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Analyte and internal standard spiked into the final analysis solvent.
-
Set 2 (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the final extract.
-
Set 3 (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.
2. Calculations:
-
Recovery (%) = (Peak Area of Set 3 / Peak Area of Set 2) x 100
-
Matrix Effect (%) = ((Peak Area of Set 2 / Peak Area of Set 1) - 1) x 100
A matrix effect value close to zero indicates minimal ion suppression or enhancement. A positive value indicates ion enhancement, while a negative value indicates ion suppression.
Protocol 3: Stability Assessment
This protocol outlines the procedure for evaluating the stability of this compound in a biological matrix under different storage conditions.
1. Freeze-Thaw Stability:
-
Spike a known concentration of this compound into at least three replicates of the biological matrix.
-
Subject the samples to a predetermined number of freeze-thaw cycles (e.g., 3 to 5), where each cycle consists of freezing at the intended storage temperature (e.g., -80°C) for at least 12 hours, followed by complete thawing at room temperature.
-
After the final thaw, process and analyze the samples.
2. Long-Term Stability:
-
Spike a known concentration of this compound into multiple aliquots of the biological matrix.
-
Store the aliquots at the intended long-term storage temperature (e.g., -80°C).
-
At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of aliquots, thaw, process, and analyze them.
3. Data Analysis:
-
The concentration of this compound in the stability samples is compared to the nominal concentration or the concentration of freshly prepared samples. The standard is considered stable if the deviation is within an acceptable range (e.g., ±15%).
Mandatory Visualization
Caption: Experimental workflow for quantitative analysis using this compound.
Caption: Logical relationship for selecting an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Certified Reference Materials for 1-Bromododecane-d3
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is critical to ensure the accuracy and reliability of results. This guide provides an objective comparison of certified reference materials (CRMs) for 1-Bromododecane-d3 and its alternatives, supported by established principles of isotope dilution mass spectrometry.
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte of interest, allowing them to co-elute and experience similar matrix effects. This mimicry provides superior correction for variability during sample preparation and analysis compared to non-isotopically labeled standards.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts data quality, particularly in complex matrices. Deuterated standards like this compound offer substantial advantages over non-deuterated analogs. The key performance characteristics are summarized below, comparing this compound with a highly deuterated alternative (1-Bromododecane-d25) and a non-deuterated structural analog (1-Bromododecane).
| Property | This compound | 1-Bromododecane-d25 | 1-Bromododecane (Structural Analog IS) | Justification |
| Molecular Formula | C₁₂H₂₂D₃Br | C₁₂D₂₅Br | C₁₂H₂₅Br | Different isotopic composition. |
| Molecular Weight | ~252.25 | ~274.38 | 249.23 | Mass shift is crucial for mass spectrometric distinction. |
| Nominal Mass Shift | +3 | +25 | 0 | A higher mass shift minimizes isotopic crosstalk.[1] |
| Isotopic Purity | Typically ≥98% | Typically ≥98% | Not Applicable | High isotopic purity is essential for accurate quantification.[1] |
| Accuracy | High (e.g., within ±15% of the nominal value) | High (e.g., within ±15% of the nominal value) | Moderate to Low (can be >±30% deviation) | Co-elution and identical chemical behavior of the deuterated IS provide superior correction for matrix effects and recovery losses.[2] |
| Precision (RSD) | Low (e.g., <15%) | Low (e.g., <15%) | Higher (can be >30%) | Deuterated standards compensate for variability throughout the analytical process, leading to more precise measurements.[2] |
| Cost & Availability | Higher cost, may require custom synthesis. | Higher cost, more readily available than d3. | Generally lower cost and more readily available.[2] | The synthesis of deuterated compounds is more complex and expensive.[2] |
Experimental Protocols
Detailed methodologies are essential for the reproducible application of this compound as an internal standard. Below is an illustrative protocol for the quantification of a hypothetical long-chain alkyl bromide analyte in a biological matrix by Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation and Extraction
-
Sample Aliquoting : Transfer a precise volume (e.g., 1.0 mL) of the sample (e.g., plasma) into a clean extraction tube.
-
Internal Standard Spiking : Add a small, precise volume (e.g., 20 µL) of a known concentration of this compound solution in a suitable solvent (e.g., methanol) to each sample, calibrator, and quality control (QC) sample.
-
Extraction : Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., 3 mL of hexane/dichloromethane 1:1 v/v). Vortex vigorously for 2 minutes.[2]
-
Centrifugation : Centrifuge the samples to separate the organic and aqueous layers.
-
Solvent Transfer : Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution : Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a solvent suitable for GC-MS analysis (e.g., hexane).
GC-MS Analysis
-
Gas Chromatograph (GC) System : A system equipped with a capillary column suitable for the analysis of semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Oven Temperature Program : An appropriate temperature gradient to ensure the separation of the analyte and internal standard from matrix components. For example, start at 50°C, hold for 1 minute, then ramp to 280°C at 10°C/min and hold for 5 minutes.
-
Injector : Splitless mode to maximize sensitivity.
-
Carrier Gas : Helium at a constant flow rate.
-
Mass Spectrometer (MS) :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[1]
-
Ions to Monitor :
-
Analyte : At least two characteristic ions (a quantifier and a qualifier).
-
This compound : The corresponding mass-shifted ions.
-
-
Data Analysis
The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of this compound. This ratio is then plotted against the known concentrations of the calibration standards to generate a calibration curve. The concentration of the analyte in the unknown samples is then interpolated from this curve.[2]
Mandatory Visualization
Caption: General workflow for quantitative analysis using a deuterated internal standard.
References
The Superiority of ¹³C-Labeled Dodecane for Quantitative Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative analysis using mass spectrometry, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. Stable isotope-labeled (SIL) internal standards are the gold standard for mitigating variability during sample preparation and analysis. This guide provides an objective comparison between 1-Bromododecane-d3 (a deuterated standard) and ¹³C-labeled dodecane for the quantification of dodecane, supported by established principles of isotope dilution mass spectrometry.
Key Performance Differences: ¹³C-Labeled vs. Deuterated Standards
The primary distinctions between ¹³C-labeled and deuterated internal standards lie in their chromatographic behavior, isotopic stability, and their ability to compensate for matrix effects. While both are vast improvements over analog internal standards, subtle but significant differences in their physicochemical properties can lead to disparate analytical outcomes, particularly in complex biological matrices.[1] ¹³C-labeled standards are generally considered superior for many applications.[2]
Table 1: Comparison of this compound and ¹³C-Labeled Dodecane as Internal Standards
| Feature | This compound (Deuterated) | ¹³C-Labeled Dodecane | Rationale & Implications |
| Chromatographic Co-elution | May exhibit a slight retention time shift, often eluting earlier than the analyte.[1][3] | Near-perfect co-elution with the unlabeled analyte.[1][3] | The "isotope effect" from the C-D bond being stronger than the C-H bond can cause chromatographic separation from the analyte.[1] This can lead to inaccurate quantification if matrix effects vary across the elution peak.[3][4] ¹³C-labeling results in a negligible change to the physicochemical properties, ensuring the standard and analyte experience the same matrix effects.[3] |
| Isotopic Stability | Deuterium atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, especially under certain pH or temperature conditions.[1][4][5] | ¹³C atoms are integrated into the carbon backbone, making them exceptionally stable and not susceptible to exchange.[1][5] | Loss of the isotopic label can lead to an underestimation of the analyte concentration. ¹³C-labeling provides greater assurance of isotopic stability throughout the entire analytical workflow. |
| Matrix Effect Compensation | Can be less effective due to chromatographic separation from the analyte. The standard and analyte may be in different "analytical space" during ionization, leading to differential ion suppression or enhancement.[1][6] | Highly effective at compensating for matrix effects due to identical elution profiles and ionization behavior.[3] | For complex matrices where significant matrix effects are expected, ¹³C-labeled standards provide more accurate and precise results by ensuring both the analyte and standard are equally affected.[3] |
| Accuracy & Precision | Can lead to inaccuracies, with some studies showing significant errors due to imperfect retention time matching.[3] In some cases, the matrix effect for a deuterated standard can differ from the analyte by 26% or more.[7] | Demonstrates improved accuracy and precision. Studies have shown that the use of ¹³C-IS can significantly reduce the coefficient of variation (CV%) compared to deuterated standards.[3][8] | The superior ability of ¹³C-labeled standards to mimic the analyte leads to more reliable and defensible quantitative data.[3] |
| Cost & Availability | Generally more common and less expensive to synthesize.[2][3] | Typically more costly and may have limited commercial availability for some analytes.[2] | The choice may be influenced by budget and availability, but for high-stakes analyses, the superior performance of ¹³C-labeled standards often justifies the higher cost. |
Experimental Protocols
To rigorously evaluate the performance of these internal standards, a well-designed experimental protocol is essential. The following outlines a general methodology for the quantification of dodecane in a biological matrix (e.g., plasma) by Gas Chromatography-Mass Spectrometry (GC-MS).
Objective
To compare the performance of this compound and ¹³C-labeled dodecane as internal standards for the quantification of dodecane in human plasma by GC-MS.
Materials and Reagents
-
Dodecane (analyte)
-
This compound (internal standard 1)
-
¹³C-labeled dodecane (internal standard 2)
-
Hexane (GC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Blank human plasma
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of dodecane, this compound, and ¹³C-labeled dodecane in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working solutions for the calibration curve by serially diluting the dodecane stock solution.
-
Prepare working solutions of each internal standard at a suitable concentration.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of plasma sample (or blank plasma for calibration standards) into a microcentrifuge tube.
-
Spike with the internal standard (either this compound or ¹³C-labeled dodecane).
-
For calibration standards, spike with the appropriate dodecane working solution.
-
Add 500 µL of hexane, vortex vigorously for 2 minutes, and centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer (hexane) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane and transfer to a GC-MS autosampler vial.
-
-
GC-MS Analysis:
-
GC Column: Use a suitable non-polar column (e.g., DB-5ms).
-
Oven Program: Develop a temperature gradient to ensure good separation of dodecane from other matrix components.
-
Injector: Operate in splitless mode.
-
MS Detection: Use Selected Ion Monitoring (SIM) mode.
-
Monitor a specific ion for dodecane (e.g., m/z 85).
-
Monitor the corresponding mass-shifted ion for this compound.
-
Monitor the corresponding mass-shifted ion for ¹³C-labeled dodecane.
-
-
-
Data Analysis:
-
Construct separate calibration curves for each internal standard by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Compare the linearity, accuracy, and precision of the calibration curves obtained with each internal standard.
-
Analyze quality control samples at low, medium, and high concentrations to assess the performance of each internal standard in quantifying unknown samples.
-
Visualizing the Workflow
A clear understanding of the experimental process is crucial for reproducible results. The following diagram illustrates the general workflow for quantitative analysis using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. waters.com [waters.com]
- 8. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Applications of 1-Bromododecane-d3 as an Internal Standard
In the realm of quantitative analytical chemistry, particularly in chromatography and mass spectrometry, the use of internal standards is paramount for achieving accurate and reliable results. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, such as 1-Bromododecane-d3, are considered the gold standard. This guide provides an objective comparison of this compound with other analytical alternatives, supported by representative experimental principles and detailed methodologies for its application.
The Superiority of Deuterated Internal Standards
Deuterated internal standards like this compound offer significant advantages over their non-deuterated counterparts or other structural analogs when used in quantitative analysis, primarily in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] The key benefit lies in their near-identical physicochemical properties to the target analyte.[1] This similarity ensures they behave almost identically during sample preparation, extraction, and chromatographic separation, effectively compensating for analyte loss and variability.[1][3]
Furthermore, because a deuterated standard co-elutes with the analyte, it experiences the same matrix effects—signal suppression or enhancement caused by other components in the sample matrix.[1] This co-elution allows for highly accurate correction of these effects, leading to improved precision and accuracy in quantification.[1] Studies have shown that using deuterated internal standards can dramatically improve data quality, with significant reductions in relative standard deviation (RSD) and improved accuracy compared to analyses without an appropriate internal standard.[1]
Performance Comparison: this compound vs. Alternative Internal Standards
To illustrate the benefits of using this compound, the following table compares its expected performance characteristics against a non-deuterated structural analog (e.g., 1-Bromodecane) and a homolog (e.g., 1-Bromoundecane) when used as internal standards for the quantification of a hypothetical C12-brominated analyte.
| Performance Parameter | This compound (Deuterated IS) | 1-Bromodecane (Structural Analog IS) | 1-Bromoundecane (Homolog IS) |
| Co-elution with Analyte | Nearly identical retention time | Identical retention time | Different retention time |
| Correction for Matrix Effects | Excellent | Poor to moderate | Moderate |
| Correction for Analyte Loss | Excellent | Excellent | Good |
| Mass Spectrometry Distinction | Easily distinguishable by mass | Indistinguishable by mass | Easily distinguishable by mass |
| Accuracy | High | Low to moderate | Moderate |
| Precision (%RSD) | Low (<15%) | High (>20%) | Moderate (15-20%) |
| Linearity (r²) | >0.99 | Can be misleadingly high | >0.98 |
| Cost & Availability | Higher cost, may require custom synthesis | Lower cost, readily available | Lower cost, readily available |
This table summarizes expected performance based on the principles of using different types of internal standards.[1][3]
Experimental Protocol: Quantification of a Brominated Analyte using GC-MS and this compound Internal Standard
This section provides a detailed methodology for the quantification of a hypothetical brominated analyte in a complex matrix (e.g., environmental or biological sample) using this compound as an internal standard.
1. Materials and Reagents:
-
Target brominated analyte standard
-
This compound internal standard (IS) solution of known concentration
-
Solvents for extraction and dilution (e.g., hexane, dichloromethane)
-
Anhydrous sodium sulfate (for drying)
-
Sample matrix (e.g., water, soil, plasma)
2. Sample Preparation and Extraction:
-
Sample Aliquoting: Accurately measure a known volume or weight of the sample matrix.
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to the sample. The concentration should be chosen to be within the linear range of the analytical method.
-
Equilibration: Vortex or shake the sample to ensure thorough mixing and equilibration of the internal standard with the sample matrix.
-
Extraction: Perform a suitable extraction technique, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the analyte and the internal standard. For example, in LLE, an organic solvent is added to the sample, shaken, and the organic layer containing the analyte and IS is separated.
-
Drying and Concentration: Pass the organic extract through anhydrous sodium sulfate to remove any residual water. The extract may then be concentrated under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Injector: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analyte and internal standard from other matrix components.
-
Mass Spectrometer (MS): Operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions for the target analyte and this compound are monitored. The mass-to-charge ratios (m/z) for the deuterated standard will be higher than the non-deuterated analyte.
4. Data Analysis and Quantification:
-
Peak Integration: Integrate the peak areas of the selected ions for both the analyte and the this compound internal standard.
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration to generate a calibration curve.
-
Quantification: Calculate the analyte/IS peak area ratio for the unknown samples and determine the concentration of the analyte by interpolating from the calibration curve.
Visualizing the Workflow
To further clarify the experimental process, the following diagram illustrates the typical workflow for quantitative analysis using a deuterated internal standard.
Caption: Experimental workflow for analyte quantification using a deuterated internal standard.
Logical Justification for Selecting a Deuterated Internal Standard
The choice of an internal standard is a critical decision in analytical method development. The following diagram outlines the logical process that leads to the selection of a deuterated internal standard like this compound for achieving the highest data quality.
Caption: Logical justification for selecting a deuterated internal standard for quantitative analysis.
References
Safety Operating Guide
Proper Disposal of 1-Bromododecane-d3: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 1-Bromododecane-d3 is paramount for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this deuterated halogenated organic compound from point of use to final disposal.
Essential Safety and Hazard Information
This compound should be handled with the same precautions as its non-deuterated counterpart, 1-Bromododecane. It is classified as a hazardous chemical that can cause skin and eye irritation and may lead to respiratory irritation.[1][2] Always handle this compound in a well-ventilated area or a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
Physicochemical and Hazard Data
The following table summarizes key data for 1-Bromododecane, which is considered analogous for this compound for safety and handling purposes.
| Property | Value |
| Chemical Formula | C₁₂H₂₄D₃Br |
| Appearance | Liquid |
| Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) |
| Storage | Store in a well-ventilated place. Keep container tightly closed.[3] |
| Incompatibilities | Strong oxidizing agents, Strong bases[1][2] |
Detailed Disposal Protocol
The cornerstone of proper this compound disposal is its classification and segregation as halogenated organic waste . Due to its bromine content, it must not be mixed with non-halogenated organic waste to prevent complications and increased costs in the disposal process.
Step 1: Waste Segregation
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
Never mix this compound waste with non-halogenated solvents or other waste streams.
Step 2: Container Management
-
Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration and volume.
-
-
Integrity: Keep the waste container tightly sealed when not in use to prevent the release of vapors. Ensure the exterior of the container remains clean.
-
Capacity: Do not fill the container beyond 90% of its capacity to allow for vapor expansion.
Step 3: Spill and Contamination Cleanup In the event of a spill, follow these procedures:
-
Personal Safety: Ensure you are wearing the appropriate PPE.[4]
-
Containment: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical spill kit to absorb the spilled liquid.[1]
-
Collection: Using spark-proof tools, carefully collect the absorbent material and place it into the designated halogenated organic waste container.[4]
-
Decontamination: Clean the spill area with soap and water. All cleaning materials, such as paper towels and wipes, must also be disposed of in the hazardous waste container.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.
-
The recommended method for final disposal is high-temperature incineration at a facility equipped with scrubbers to neutralize the hydrogen bromide gas produced during combustion.[5]
-
Crucially, never dispose of this compound down the drain or in the regular trash. [1][6]
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagrams illustrate the decision-making process for handling and disposing of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Spill Response Logic
The following diagram outlines the immediate actions required in the event of a this compound spill.
Caption: Step-by-step procedure for managing a this compound spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
